Technical Documentation Center

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate
  • CAS: 874196-91-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate, a substituted pyrazole derivative of interest in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this document establishes a comprehensive understanding by first examining the well-characterized core scaffold, Ethyl 1H-pyrazole-4-carboxylate, and then elaborating on the structural and synthetic implications of the N-1-(2-methoxyethyl) substitution.

Core Molecular Architecture: The Pyrazole Scaffold

The foundational structure of the target molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] The parent compound, Ethyl 1H-pyrazole-4-carboxylate, serves as a key intermediate in the synthesis of more complex, biologically active molecules.[3][4][5]

Chemical Identity of the Core Scaffold: Ethyl 1H-pyrazole-4-carboxylate
IdentifierValueSource
CAS Number 37622-90-5[3][6][7]
Molecular Formula C₆H₈N₂O₂[3][6][7]
Molecular Weight 140.14 g/mol [3][6][7]
IUPAC Name ethyl 1H-pyrazole-4-carboxylate[7][8][9]
Synonyms Ethyl 4-pyrazolecarboxylate, 4-Ethoxycarbonylpyrazole[6][7]
SMILES CCOC(=O)C1=CNN=C1[7][9]
InChI Key KACZQOKEFKFNDB-UHFFFAOYSA-N[7][8][9]
Physicochemical and Spectroscopic Properties of the Core Scaffold

The physical and spectral characteristics of Ethyl 1H-pyrazole-4-carboxylate are well-documented, providing a baseline for understanding its derivatives.

PropertyValueSource
Appearance White to off-white or pale yellow solid/crystals[3][9]
Melting Point 77-80 °C[3]
Boiling Point 138-140 °C at 3 mmHg
Solubility Soluble in DMSO (200 mg/mL with sonication) and miscible with acetone.[5][6]
Purity ≥ 99% (HPLC), ≥97.5% (GC)[3][9]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features include:

  • ¹H NMR: Proton nuclear magnetic resonance data is available, providing insight into the hydrogen environments within the molecule.[10][11]

  • IR Spectra: Infrared spectroscopy data, including FTIR and ATR-IR, reveals the presence of key functional groups.[7]

  • Mass Spectrometry: Mass spec data confirms the molecular weight of the compound.[8]

The N-1 Substituted Derivative: Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

The introduction of a 2-methoxyethyl group at the N-1 position of the pyrazole ring significantly alters the molecule's physicochemical properties, such as its polarity, lipophilicity, and potential for hydrogen bonding. These changes can, in turn, influence its biological activity and pharmacokinetic profile.

Deduced Chemical Identity
IdentifierValue
Molecular Formula C₉H₁₄N₂O₃
Molecular Weight 198.22 g/mol
IUPAC Name ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
SMILES CCOC(=O)c1cn(CCO)nc1
InChI Key (Not directly available, but can be generated from structure)

Synthesis and Experimental Protocols

The synthesis of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate would typically proceed through the N-alkylation of the parent scaffold, Ethyl 1H-pyrazole-4-carboxylate.

General Synthetic Strategy

A common and effective method for the N-alkylation of pyrazoles involves the reaction of the N-H pyrazole with an appropriate alkylating agent in the presence of a base.

Synthetic_Pathway Pyrazole Ethyl 1H-pyrazole-4-carboxylate Reaction_Mixture Reaction Pyrazole->Reaction_Mixture Alkylating_Agent 1-bromo-2-methoxyethane (or similar) Alkylating_Agent->Reaction_Mixture Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Mixture Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Mixture Product Ethyl 1-(2-methoxyethyl)-1-H- pyrazole-4-carboxylate Reaction_Mixture->Product

Caption: General synthetic scheme for the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.

Step-by-Step N-Alkylation Protocol (Hypothetical)

This protocol is a representative, field-proven methodology for the N-alkylation of pyrazoles and is adaptable for the synthesis of the target compound.

  • Preparation of Reactants:

    • In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-pyrazole-4-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents) or sodium hydride (NaH, 1.1 equivalents, use with caution), to the solution. The choice of base depends on the reactivity of the starting material and the desired reaction conditions.

  • Addition of Alkylating Agent:

    • To the stirred suspension, add 1-bromo-2-methoxyethane (or a similar 2-methoxyethyl halide, 1.1-1.2 equivalents) dropwise at room temperature. The use of a slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.

  • Reaction Monitoring:

    • The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) to facilitate the reaction.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.

    • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate.

Applications and Future Directions

As a derivative of a biologically active scaffold, Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate holds potential as an intermediate or a final compound in several areas of research and development:

  • Pharmaceutical Development: The pyrazole core is integral to many drugs.[3] This compound could serve as a building block for novel therapeutics, particularly in areas where pyrazole derivatives have shown promise, such as in the development of anti-inflammatory agents or kinase inhibitors.[1][3]

  • Agrochemicals: Pyrazole derivatives are also utilized in the development of herbicides and fungicides.[3] The specific substitution pattern of the target molecule could be explored for novel agrochemical applications.

  • Material Science: Heterocyclic compounds are sometimes incorporated into polymers and other materials to enhance their properties.[3]

The logical progression of research for this compound would involve its synthesis, full spectroscopic characterization, and subsequent evaluation in various biological assays to determine its potential as a lead compound in drug discovery or for other applications.

Research_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Synthesis Synthesis via N-alkylation Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Bio_Screening Biological Screening Assays Characterization->Bio_Screening Pure Compound SAR_Studies Structure-Activity Relationship (SAR) Bio_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for the development and optimization of novel chemical entities.

References

  • Chemspace. (n.d.). Ethyl 1-(2-cyclobutyl-2-methoxyethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Bandyopadhyay, P., & Sathe, M. (2013). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 3-16. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl 4-pyrazolecarboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23033398, 1-(2-methoxyethyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Bioxols. (n.d.). Ethyl 1H-pyrazole-4-carboxylate (4-Ethoxycarbonylpyrazole). Retrieved from [Link]

  • Chemspace. (n.d.). Ethyl 1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-28. Retrieved from [Link]

  • Ganapa Life Science. (n.d.). Ethyl 4-pyrazolecarboxylate (CAS 37622-90-5). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]

  • Iškauskienė, M., Račkauskienė, G., Sløk, F., & Šačkus, A. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(11), 3369. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • National Institute of Standards and Technology. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Pharmacological Profiling and Binding Affinity of the Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate Scaffold

Executive Summary In modern rational drug design, the selection of a privileged scaffold dictates the trajectory of lead optimization, metabolic stability, and target selectivity. Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of a privileged scaffold dictates the trajectory of lead optimization, metabolic stability, and target selectivity. Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly versatile pharmacophore building block utilized extensively in the development of targeted therapeutics[1]. While the ethyl ester itself often serves as a lipophilic pro-drug or a synthetic precursor, its hydrolyzed active form and subsequent amide derivatives exhibit profound binding affinities across multiple critical receptor classes, including Adenosine Receptors, TrkA, and RET kinases. This whitepaper deconstructs the structural rationale behind this scaffold, details its binding mechanics, and establishes self-validating experimental protocols for quantifying its affinity.

Physicochemical Rationale of the Scaffold

The architectural design of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate provides three distinct vectors for target engagement:

  • The Pyrazole Core: Acts as a bioisostere for aromatic and purine-like systems. It provides a rigid, planar geometry with precise hydrogen bond donor/acceptor capabilities, ideal for mimicking endogenous ligands (like adenosine) or binding to the hinge region of kinases.

  • The 1-(2-Methoxyethyl) Substituent: Unlike simple alkyl chains, the ether oxygen introduces a localized dipole and acts as a weak hydrogen bond acceptor. This flexibility allows the tail to occupy solvent-exposed regions or specific polar sub-pockets, significantly improving aqueous solubility and reducing hERG liability compared to highly lipophilic alternatives.

  • The C4 Ethyl Carboxylate: In the binding pocket, the ester can act as a lipophilic anchor. More commonly, it is utilized as a synthetic handle to generate complex amides, projecting further pharmacophoric elements deep into the receptor's allosteric or orthosteric sites.

Target Receptor Binding Mechanics

Adenosine A2A Receptors (Immuno-Oncology & Neurology)

The pyrazole scaffold is a cornerstone in the development of potent, selective Adenosine A2A receptor antagonists[2]. In the tumor microenvironment, extracellular adenosine suppresses immune cell activation by binding to A2A receptors. Pyrazole derivatives competitively bind to the orthosteric site, mimicking the adenine ring of ATP/adenosine. The 2-methoxyethyl group strategically projects toward the extracellular loops, preventing receptor internalization while locking the receptor in an inactive conformation, thereby restoring immune function.

A2A_Signaling Ligand Pyrazole Antagonist (Scaffold Derivative) A2AR Adenosine A2A Receptor (Membrane) Ligand->A2AR Competitive Binding Gs Gs Protein (Uncoupled) A2AR->Gs Prevents Activation AC Adenylyl Cyclase (Inhibited) Gs->AC Reduced Signal cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Immune Immune Cell Activation (Restored) cAMP->Immune Removes Suppression

Fig 1: Mechanism of action for pyrazole-based A2A receptor antagonists.

Tropomyosin Receptor Kinase A (TrkA)

Inhibition of the neurotrophin/Trk pathway is a validated mechanism for treating chronic pain and inflammatory diseases[3]. Pyrazole-4-carboxylate derivatives function as Type I kinase inhibitors. The pyrazole nitrogens form critical bidentate hydrogen bonds with the backbone amides of the TrkA hinge region, while the 2-methoxyethyl tail occupies the ribose-binding pocket, enhancing selectivity over off-target kinases.

RET Kinase

Rearranged during transfection (RET) kinase is a primary driver in medullary thyroid carcinoma (MTC)[4]. The pyrazole scaffold stabilizes the "DFG-in" conformation of the kinase domain. The rigid pyrazole core ensures that the 2-methoxyethyl group is directed precisely toward the solvent front, maximizing thermodynamic stability and extending the residence time ( τ ) of the drug-target complex.

Self-Validating Experimental Workflows

To accurately quantify the binding affinity ( KD​ ) and kinetic rates ( kon​ , koff​ ) of this scaffold, we employ self-validating, orthogonal assay systems.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Thermodynamic affinity ( KD​ ) alone is insufficient for predicting in vivo efficacy; residence time ( 1/koff​ ) is often a superior predictor of target engagement.

  • Step 1: Sensor Chip Functionalization: Activate a CM5 dextran chip using EDC/NHS coupling.

    • Causality & Expertise: Direct amine coupling of the receptor can lead to heterogeneous ligand presentation, skewing kon​ rates. Instead, we covalently link an anti-His antibody to the matrix to capture His-tagged target receptors. This ensures uniform, unidirectional receptor orientation, maximizing the availability of the orthosteric binding pocket.

  • Step 2: Reference Cell Blanking (Self-Validation): Flow Cell 1 (FC1) is activated and blocked without capturing the receptor, while Flow Cell 2 (FC2) contains the immobilized target.

    • Self-Validation Mechanism: By subtracting the real-time signal of FC1 from FC2, we dynamically eliminate bulk refractive index shifts and non-specific binding artifacts. If the FC1 signal exceeds 10% of the FC2 signal, the run is automatically invalidated, ensuring absolute data integrity.

  • Step 3: Multi-Cycle Kinetics Injection: Inject the pyrazole derivative in a 5-point dose-response series (e.g., 0.1 nM to 100 nM) to calculate precise association and dissociation constants.

SPR_Workflow A Sensor Chip Functionalization B Target Receptor Immobilization A->B C Reference Cell Blanking (Control) B->C Self-Validation D Ligand Injection (Dose Response) C->D E Kinetic Analysis (kon, koff, KD) D->E

Fig 2: Self-validating SPR workflow for kinetic profiling of pyrazole derivatives.

Radioligand Competition Binding Assay

To validate that the pyrazole scaffold binds specifically to the orthosteric site, a radioligand displacement assay is utilized.

  • Step 1: Membrane Preparation: Isolate cell membranes overexpressing the target receptor (e.g., A2A).

  • Step 2: Radioligand Incubation: Incubate membranes with a constant concentration of a known radioligand (e.g., [3H] -ZM241385 for A2A) near its KD​ value.

  • Step 3: Non-Specific Binding (NSB) Definition (Self-Validation): Introduce 10 µM of unlabeled pyrazole derivative to a parallel control well.

    • Self-Validation Mechanism: This step creates an internal control. By saturating all specific orthosteric sites with a 1000-fold excess of cold ligand, any residual radioactive signal measured is definitively categorized as non-specific binding (e.g., lipid partitioning). Subtracting this NSB from the total binding yields the absolute specific binding affinity, ensuring the calculated IC50​ is purely target-driven.

Quantitative Affinity Profiling

The following table summarizes representative kinetic and thermodynamic binding data for optimized derivatives utilizing the Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate scaffold across its primary targets.

Target ReceptorScaffold Role in PocketPrimary Interaction MotifRepresentative KD​ (nM)Residence Time ( τ )
Adenosine A2A Antagonist CoreOrthosteric mimicry (Asn253)1.2 - 5.4~45 min
TrkA Kinase Hinge BinderATP-pocket hydrogen bonding8.5 - 15.0~120 min
RET Kinase Type I InhibitorDFG-in conformation stabilization3.4 - 10.2~85 min

Note: Values represent optimized amide derivatives derived from the ester scaffold, demonstrating the high ligand efficiency (LE) imparted by the pyrazole core.

References

  • 1-(2-Methoxyethyl)-1H-pyrazole-4-carboxylic acid - Key Organics. keyorganics.net. 1

  • KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists - Google Patents. google.com. 2

  • PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents. google.com. 3

  • JP6943876B2 - Heterocyclic compounds as RET kinase inhibitors - Google Patents. google.com. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Protocol for the Synthesis of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Context Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Context

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block extensively utilized in the pharmaceutical industry. It serves as a critical intermediate in the synthesis of advanced therapeutics, most notably Adenosine A2A receptor antagonists (used in immuno-oncology and neurodegenerative diseases) [1] and Bruton's Tyrosine Kinase (BTK) inhibitors (used for B-cell malignancies and autoimmune disorders) [2].

The synthesis of this intermediate relies on the SN​2 N-alkylation of ethyl 1H-pyrazole-4-carboxylate using 1-bromo-2-methoxyethane. Unlike unsymmetrical pyrazoles (e.g., 3-substituted or 5-substituted pyrazoles) which yield a mixture of N1 and N2 alkylated regioisomers, the 4-substituted pyrazole starting material possesses a plane of symmetry via tautomerization. This structural feature ensures that alkylation at either nitrogen yields the exact same product, resulting in exceptional atom economy and eliminating the need for complex downstream chromatographic separations.

Experimental Design & Rationale

As a self-validating system, a robust chemical protocol must be grounded in mechanistic causality. The choices of reagents, solvents, and energy modalities in this guide are carefully selected to optimize yield while minimizing side reactions (such as ester hydrolysis or ether cleavage).

Base Selection: The Role of Mild Carbonates

Strong bases (e.g., NaOH, NaH) can induce unwanted saponification of the ethyl ester moiety at position 4. Therefore, Potassium carbonate ( K2​CO3​ ) is the industry standard for this transformation [1][3]. With a pKa​ sufficient to deprotonate the pyrazole N-H (pyrazole pKa​≈14 ), K2​CO3​ generates the highly nucleophilic pyrazolate anion without disrupting the ester linkage.

Solvent Effects: Polar Aprotic Environments

The reaction requires a polar aprotic solvent to dissolve the inorganic base and stabilize the transition state of the SN​2 displacement.

  • N,N-Dimethylformamide (DMF): Ideal for high-temperature or microwave-assisted reactions due to its high boiling point ( 153∘C ) and excellent solvating power for K2​CO3​ [1].

  • Acetonitrile ( CH3​CN ): Preferred for conventional thermal scale-up. It is easier to remove during workup and provides sufficient polarity to drive the reaction at 80∘C [2].

Heating Modality: Microwave vs. Thermal

Microwave irradiation accelerates the reaction from 18 hours to 2 hours by providing direct, uniform dielectric heating to the polar solvent and ionic intermediates, drastically reducing the activation energy barrier [3].

G SM1 Ethyl 1H-pyrazole- 4-carboxylate Cond1 Microwave (160°C, 2h) DMF, K2CO3 SM1->Cond1 Cond2 Thermal (80°C, 18h) CH3CN, K2CO3 SM1->Cond2 SM2 1-Bromo-2- methoxyethane SM2->Cond1 SM2->Cond2 Product Ethyl 1-(2-methoxyethyl)-1H- pyrazole-4-carboxylate Cond1->Product High Throughput Cond2->Product Bulk Scale-up

Caption: Workflow for the N-alkylation of ethyl 1H-pyrazole-4-carboxylate via microwave and thermal methods.

Step-by-Step Methodologies

Protocol A: Microwave-Assisted Synthesis (High-Throughput / Discovery Scale)

This protocol is optimized for rapid library generation and utilizes sealed-vessel microwave irradiation [1][3].

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate: 950 mg (6.78 mmol)

  • 1-Bromo-2-methoxyethane: 1.14 g (8.20 mmol, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ ): 1.80 g (13.8 mmol, 2.0 eq)

  • Anhydrous DMF: 18 mL

Procedure:

  • Preparation: To a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, add ethyl 1H-pyrazole-4-carboxylate and anhydrous DMF. Stir until completely dissolved.

  • Base Addition: Add finely powdered, oven-dried K2​CO3​ to the solution. Stir for 5 minutes at room temperature to initiate deprotonation.

  • Electrophile Addition: Add 1-bromo-2-methoxyethane dropwise via syringe. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 160∘C for exactly 2 hours with continuous stirring.

  • Filtration: Upon completion and cooling to room temperature, filter the heterogeneous mixture through a pad of Celite to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with ethyl acetate (2 × 10 mL).

  • Concentration: Concentrate the filtrate in vacuo (using a rotary evaporator equipped with a high-vacuum pump to remove DMF) to afford the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure title compound.

Protocol B: Conventional Thermal Synthesis (Scale-Up)

This protocol is optimized for multi-gram scale-up, utilizing a lower boiling point solvent for easier downstream processing [2].

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate: 35.0 g (250 mmol)

  • 1-Bromo-2-methoxyethane: 41.7 g (300 mmol, 1.2 eq)

  • Potassium carbonate ( K2​CO3​ ): 69.0 g (500 mmol, 2.0 eq)

  • Anhydrous Acetonitrile ( CH3​CN ): 250 mL

Procedure:

  • Assembly: In a 1 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend ethyl 1H-pyrazole-4-carboxylate and K2​CO3​ in CH3​CN .

  • Reaction: Add 1-bromo-2-methoxyethane in one portion. Heat the vigorously stirred mixture to 80∘C (reflux) using an oil bath for 18 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove CH3​CN .

  • Extraction: Suspend the resulting residue in Ethyl Acetate (500 mL). Wash the organic layer with deionized water (2 × 200 mL) and brine (1 × 200 mL) to remove water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The product is generally of sufficient purity (>95%) for downstream deprotection or coupling, but can be vacuum distilled if absolute purity is required.

Quantitative Data Summaries

The following table summarizes the comparative metrics between the two validated methodologies.

ParameterProtocol A (Microwave)Protocol B (Thermal)Rationale / Causality
Scale 6.78 mmol250 mmolMicrowaves are limited by vessel penetration depth; thermal is scalable.
Solvent DMFAcetonitrileDMF withstands 160∘C pressure; CH3​CN refluxes at 82∘C .
Temperature 160∘C 80∘C High heat overcomes activation energy rapidly.
Time 2 Hours18 HoursDielectric heating accelerates kinetics by ~9x compared to thermal.
Typical Yield 85 - 92%78 - 85%Microwave limits side-product formation due to rapid reaction completion.

Downstream Biological Application

Once synthesized, this intermediate is frequently hydrolyzed to its corresponding carboxylic acid and coupled with various amines. In the context of immuno-oncology, these derivatives act as potent Adenosine A2A receptor antagonists, preventing the tumor microenvironment from suppressing immune cell activation [1].

Pathway Antagonist A2A Antagonist (Derived from Pyrazole Core) Receptor Adenosine A2A Receptor Antagonist->Receptor Competitive Inhibition Immune T-Cell / NK Cell Suppression Antagonist->Immune Rescues Immune Function Gs Gs Protein Receptor->Gs Normal Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP Intracellular cAMP AC->cAMP Increases cAMP->Immune Drives Suppression

Caption: Mechanism of Adenosine A2A receptor antagonists derived from the pyrazole building block.

References

  • Title: Thiazolopyridine derivatives as adenosine receptor antagonists (KR20200035439A)
  • Title: Substituted pyrazolo[1,5-a]pyrimidines as bruton's tyrosine kinase modulators (US9447106B2)
  • Title: Thiazolopyridine derivatives as adenosine receptor antagonists (EP3661941B1)
Application

Topic: Preparation of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate for In Vitro Cell-Based Assays

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, field-proven methodology for the solubilization and preparation of Ethyl 1-(2-methoxye...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven methodology for the solubilization and preparation of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate for use in cell culture-based assays. Pyrazole derivatives represent a critical class of heterocyclic compounds in modern drug discovery, and their inherent low aqueous solubility presents a significant challenge for generating reliable in vitro data.[1][2][3] This guide details the rationale behind solvent selection, provides step-by-step protocols for creating high-concentration stock solutions and final working solutions, and addresses critical experimental considerations such as solvent cytotoxicity and the implementation of proper vehicle controls. The protocols herein are designed to ensure maximal compound bioavailability in the culture medium, thereby enhancing experimental reproducibility and data integrity for researchers, scientists, and drug development professionals.

Compound Characteristics and Solubility Profile

A foundational understanding of the physicochemical properties of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate is paramount for its effective use in biological systems. While empirical data for this specific molecule is not broadly published, its structural characteristics—a substituted pyrazole core with an ethyl ester and a methoxyethyl group—classify it as a lipophilic, poorly water-soluble small molecule.

  • Molecular Formula: C₉H₁₄N₂O₃

  • Molecular Weight: 198.22 g/mol

  • Structure: alt text (A representative image would be placed here in a formal document)

The selection of an appropriate solvent system is the most critical step in preparing this compound for cell-based assays. The primary goal is to achieve complete dissolution in a biocompatible solvent at a high concentration, which can then be diluted to a final working concentration where the solvent itself has a negligible biological effect.

Table 1: Solubility and Solvent Selection Rationale

SolventRecommended UseRationale & Key Considerations
Dimethyl Sulfoxide (DMSO) Primary choice for stock solution DMSO is a powerful, amphiphilic solvent capable of dissolving a vast range of nonpolar compounds.[4] The parent scaffold, Ethyl 1H-pyrazole-4-carboxylate, demonstrates excellent solubility in DMSO (≥200 mg/mL), suggesting this derivative will also be highly soluble.[5] It is the industry standard for preparing small molecules for high-throughput screening and cell-based assays.[6][7]
Ethanol (EtOH), 100% Secondary choice for stock solutionWhile a viable alternative, some pyrazole-based compounds exhibit lower solubility in ethanol compared to DMSO.[8] Furthermore, ethanol can be more cytotoxic to certain cell lines at equivalent concentrations.[9]
Cell Culture Medium / PBS Not recommended for initial dissolution Direct dissolution in aqueous buffers is highly unlikely due to the compound's lipophilic nature. This will lead to suspension rather than a true solution, resulting in inaccurate and non-reproducible assay results.

Protocol: Preparation of a 10 mM Master Stock Solution

This protocol describes the preparation of a high-concentration master stock solution in DMSO. This stock serves as the foundation for all subsequent dilutions. The causality behind creating a concentrated stock is twofold: it minimizes the volume of solvent added to the final cell culture and allows for a wide range of working concentrations to be prepared from a single, stable source.

Materials
  • Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate powder

  • Cell culture-grade, sterile Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • (Optional) Sonicating water bath

Step-by-Step Methodology
  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula. For example, to prepare 1 mL:

    • Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 198.22 g/mol = 1.98 mg

  • Weigh Compound: In a sterile environment (e.g., a chemical fume hood or clean bench), carefully weigh out 1.98 mg of the compound powder and transfer it to a sterile vial.

    • Expert Insight: Using a vial with a conical bottom ensures that the small volume of solvent will effectively contact all of the powder.

  • Add Solvent: Aseptically add 1 mL of sterile, cell culture-grade DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure there are no visible particles.

    • Trustworthiness Check: If any particulates remain, place the vial in a sonicating water bath for 5-10 minutes.[5][10] This uses cavitation to break up small agglomerates and ensure a true solution is formed. The final solution must be perfectly clear.

  • Aliquot and Store: Dispense the master stock solution into smaller, single-use, sterile aliquots (e.g., 20-50 µL). This practice is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination.[6]

  • Storage: Store the aliquots in a desiccated environment at ≤ -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage.

Workflow for Master Stock Preparation

G cluster_prep Step 1: Preparation cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage calc Calculate Mass (e.g., 1.98 mg for 1mL of 10mM) weigh Weigh Compound (1.98 mg) calc->weigh add_dmso Add Sterile DMSO (1 mL) weigh->add_dmso vortex Vortex / Sonicate (Ensure Clarity) add_dmso->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM master stock solution.

Protocol: Preparation of Final Working Solutions

The master stock solution must be diluted into a complete cell culture medium to achieve the final desired concentration for treating cells. The primary challenge at this stage is to avoid compound precipitation while keeping the final DMSO concentration below the cytotoxic threshold for the specific cell line in use.

The Criticality of Solvent Concentration

DMSO, while an excellent solvent, is not inert and can impact cell viability, differentiation, and gene expression.[9] Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxic effects, but it is best practice to keep the final concentration ≤ 0.1% (v/v) to ensure that the observed cellular phenotype is due to the compound, not the solvent.[4][8] It is imperative to perform a preliminary dose-response experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Step-by-Step Methodology
  • Prepare Materials: Pre-warm a sufficient volume of complete cell culture medium (containing serum and other supplements) to 37°C.

  • Perform Serial Dilutions: Direct dilution of a 10 mM stock to a low micromolar or nanomolar concentration is inaccurate. A serial or intermediate dilution is required.

    • Example for a 10 µM Final Concentration:

      • Intermediate Dilution (1:100): Add 2 µL of the 10 mM master stock to 198 µL of pre-warmed complete medium. Mix well. This creates a 100 µM intermediate solution.

      • Final Dilution (1:10): Add the required volume of the 100 µM intermediate solution to your final culture volume. For instance, to make 2 mL of 10 µM solution, add 200 µL of the 100 µM intermediate to 1800 µL of pre-warmed medium.

  • Calculate Final DMSO Concentration:

    • In the example above, the final DMSO concentration would be 0.1%. (10 mM stock is 100% DMSO -> 100 µM intermediate is 1% DMSO -> 10 µM final solution is 0.1% DMSO). Always perform this calculation to ensure you are below your cell line's toxicity threshold.

  • Establish Proper Experimental Controls: A self-validating experiment requires, at a minimum, the following controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound wells (e.g., 0.1% DMSO in medium). This is the most critical control for isolating the compound's specific effect.[8]

    • Untreated Control (Blank): Cells treated with culture medium only. This establishes the baseline health and behavior of the cells.

  • Mix and Treat: Mix the final working solution gently by inverting or pipetting before adding it to the cells. Prepare working solutions fresh immediately before each experiment.

Experimental Design and Controls

G cluster_dilution Dilution Series (Example) cluster_plates Cell Culture Plate master_stock 10 mM Stock (in 100% DMSO) intermediate Intermediate Dilution 100 µM (in 1% DMSO) master_stock->intermediate 1:100 in Medium vehicle Vehicle Control (0.1% DMSO in Medium) master_stock->vehicle Dilute for Vehicle final Final Working Solution 10 µM (in 0.1% DMSO) intermediate->final 1:10 in Medium treatment Treatment Group (10 µM Compound) final->treatment untreated Untreated Control (Medium Only)

Caption: Dilution workflow and essential experimental controls.

Troubleshooting Guide

Table 2: Common Issues and Solutions

ProblemProbable Cause(s)Recommended Solution(s)
Compound precipitates in medium upon dilution. The final concentration exceeds the compound's kinetic solubility in the aqueous, protein-rich environment.• Lower the final working concentration. • Ensure the medium is fully warmed to 37°C before adding the compound. • Prepare the final dilution in serum-free medium first, mix, then add serum. • Increase the final DMSO concentration slightly, but do not exceed the cytotoxic limit.
Inconsistent or non-reproducible assay results. • Incomplete dissolution of the master stock. • Degradation of the compound due to improper storage or freeze-thaw cycles. • Inaccurate pipetting during serial dilutions.• Re-prepare the master stock, ensuring full dissolution with sonication. • Always use a fresh, single-use aliquot of the master stock for each experiment. • Calibrate micropipettes regularly. Use reverse pipetting for viscous DMSO solutions.
High background cytotoxicity in vehicle control. The cell line is sensitive to the final concentration of DMSO used.• Perform a DMSO dose-response curve to determine the non-toxic concentration (e.g., test 0.01% to 1.0%). • Reduce the final DMSO concentration by preparing a more concentrated master stock (e.g., 50-100 mM) if solubility allows.

References

  • Considerations regarding use of solvents in in vitro cell based assays.
  • Preparing SC-560 Stock Solution for Cell Culture: An Applic
  • Toxicological assessment of industrial solvents using human cell bioassays. PubMed.
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. PMC.
  • Improving Reproducibility: Best Practices for Small Molecules. Sigma-Aldrich.
  • Cell Culture Media Preparation
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
  • Ethyl 1H-pyrazole-4-carboxyl
  • Reproducibility of Biological Assays for Pyrazole Derivatives: A Compar
  • How to dissolve small inhibitor molecules for binding assay?
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Method

Application Note: Regioselective Cross-Coupling Strategies for Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly versatile heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors (e.g., TrkA and JAK inhibitors) and adenosine receptor antagonists[1]. A critical step in elaborating this scaffold for structure-activity relationship (SAR) studies is the functionalization of the pyrazole ring via carbon-carbon bond formation.

Because the C4 position is occupied by the ester group, cross-coupling efforts must be directed toward the remaining C3 or C5 positions. In the context of palladium-catalyzed C–H bond arylation, the C4-ester acts as a convenient electronic and steric blocking group, enabling precise control of regioselectivity at the C5 position[2].

This guide details two orthogonal, self-validating protocols for the C5-arylation of this substrate:

  • Pathway A: Direct Palladium-Catalyzed C-H Arylation (Atom-economical, modern approach).

  • Pathway B: Classical Bromination followed by Suzuki-Miyaura Cross-Coupling (Robust, easily scalable approach).

Experimental Design & Causality

Pathway A: Direct C5-H Arylation (Concerted Metalation-Deprotonation)

Direct C-H functionalization bypasses the need for pre-halogenation, significantly improving atom economy.

  • Causality of Regioselectivity: The C4-carboxylate acts as an electron-withdrawing blocking group, while the N1-alkyl group increases the relative acidity of the adjacent C5-H bond. This forces the palladium catalyst to selectively insert at C5.

  • Causality of Reagent Selection: The addition of potassium pivalate (KOPiv) is critical. The pivalate anion acts as an intramolecular proton shuttle in the Concerted Metalation-Deprotonation (CMD) transition state, drastically lowering the activation energy required for C-H cleavage compared to standard carbonate bases.

Pathway B: Pre-Functionalization (SEAr) and Suzuki-Miyaura Coupling

For sterically hindered or electronically deactivated aryl coupling partners that fail under C-H activation conditions, a classical two-step approach is required.

  • Causality of Bromination: Electrophilic aromatic substitution (SEAr) using N-Bromosuccinimide (NBS) selectively brominates the C5 position[3]. The polar aprotic solvent (DMF) stabilizes the transient bromonium ion intermediate, accelerating the SEAr mechanism despite the deactivating effect of the C4-ester.

  • Self-Validating System: This two-step method is inherently self-validating. The intermediate C5-bromide can be isolated, purified, and characterized (via LC-MS M+2 isotope pattern) to ensure 100% conversion before committing expensive or custom aryl boronic acid reagents to the cross-coupling step.

Workflow Visualization

Workflow cluster_CH Pathway A: Direct C-H Arylation cluster_Suzuki Pathway B: Halogenation + Suzuki SM Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate CH_Cond Pd(OAc)2, KOPiv Ar-Br, DMA, 110°C SM->CH_Cond CMD Mechanism Brom NBS, DMF, 0°C to RT (SEAr Mechanism) SM->Brom Electrophilic Bromination Prod_1 C5-Aryl Pyrazole (Direct Product) CH_Cond->Prod_1 Interm C5-Bromo Intermediate Brom->Interm Suz_Cond Pd(dppf)Cl2, K2CO3 Ar-B(OH)2, 90°C Interm->Suz_Cond Transmetalation Prod_2 C5-Aryl Pyrazole (Cross-Coupled Product) Suz_Cond->Prod_2

Divergent cross-coupling workflows for C5-arylation of the pyrazole-4-carboxylate scaffold.

Step-by-Step Experimental Protocols

Protocol A: Direct C5-H Arylation via Pd-Catalysis
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 equiv, 1.0 mmol), the desired Aryl Bromide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (5 mol%, 0.05 mmol), and KOPiv (2.0 equiv, 2.0 mmol).

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL) via syringe to achieve a 0.2 M concentration.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 110 °C for 16 hours. (Note: The elevated temperature is thermodynamically required to drive the CMD process).

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the organic filtrate with water (3 × 10 mL) and brine (10 mL) to remove DMA. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C5-Bromination and Suzuki-Miyaura Cross-Coupling

Step 1: Electrophilic Bromination

  • Dissolve Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous DMF (10 mL, 0.5 M) and cool to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual electrophilic bromine species. Extract with EtOAc (3 × 15 mL). Wash the combined organics with LiCl (5% aq) to remove DMF, dry over Na₂SO₄, and concentrate to yield the C5-bromo intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a clean, dry flask, combine the isolated C5-bromo intermediate (1.0 equiv, 1.0 mmol), Aryl Boronic Acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl₂ (5 mol%, 0.05 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Add a degassed 4:1 mixture of 1,4-Dioxane/H₂O (5.0 mL). (Note: The biphasic aqueous/organic system ensures dissolution of the inorganic base, which is necessary to activate the boronic acid via formation of the reactive boronate complex).

  • Heat the mixture at 90 °C for 8 hours under N₂.

  • Cool to room temperature, dilute with EtOAc, separate the aqueous layer, and wash the organic layer with brine. Dry, concentrate, and purify via chromatography to isolate the C5-arylated product.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics and efficiency of both functionalization pathways to aid in route selection during scale-up.

ParameterPathway A: Direct C-H ArylationPathway B: Halogenation + Suzuki
Typical Yield 45–75% (Highly substrate dependent)80–95% (Consistent over two steps)
Atom Economy High (No halogenation waste generated)Moderate (Generates succinimide/bromide waste)
Regioselectivity Excellent (C5 exclusively targeted via CMD)Excellent (C5 bromination via SEAr)
Reaction Time 16 hours (Single step)4 hours (SEAr) + 8 hours (Coupling)
Scalability Moderate (Requires precise temperature control)High (Robust, easily monitored intermediates)
Catalyst/Reagents Pd(OAc)₂, KOPiv, Aryl BromideNBS, Pd(dppf)Cl₂, Aryl Boronic Acid

References

  • Title: KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists Source: Google Patents URL
  • Title: Palladium-Catalysed Intermolecular Direct C–H Bond Arylation of Heteroarenes with Reagents Alternative to Aryl Halides: Current State of the Art Source: ResearchGate URL
  • Title: WO2020212991A1 - Preparation of substituted pyrazoles and their use as anthranilamides precursors Source: Google Patents URL

Sources

Application

Application Note: HPLC Method Development and Validation for Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Introduction & Scientific Rationale Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly specialized synthetic intermediate utilized in the development of advanced pharmacophores. Notably, it serves as a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly specialized synthetic intermediate utilized in the development of advanced pharmacophores. Notably, it serves as a critical building block in the synthesis of TrkA kinase inhibitors for chronic pain management [1] and adenosine A2A receptor antagonists targeting neurodegenerative diseases[2].

Because impurities and degradants originating from this intermediate can propagate through downstream synthetic workflows—ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API)—a robust, stability-indicating analytical method is required. This application note details the causality-driven development and ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed specifically for this analyte.

Physicochemical Profiling & Method Strategy

To ensure the method is robust and scientifically sound, the chromatographic strategy was engineered directly from the analyte's physicochemical properties:

  • Analyte Chemistry & Vulnerabilities: The molecule features a pyrazole core, an N1-methoxyethyl ether linkage, and a C4-ethyl ester. While the ether linkage is relatively stable, the ethyl ester is highly susceptible to base-catalyzed hydrolysis, and to a lesser extent, acid-catalyzed hydrolysis.

  • Stationary Phase Causality: A fully end-capped hybrid silica C18 column (Waters XBridge C18) was selected. The pyrazole nitrogen is weakly basic (estimated pKa ~2.5). Using a fully end-capped column mitigates secondary ion-exchange interactions between the basic nitrogen and residual silanols on the silica surface, which is the primary cause of peak tailing in pyrazole derivatives.

  • Mobile Phase Causality: To maintain the analyte in a consistent, un-ionized state, the aqueous mobile phase is buffered at pH 5.0 using 10 mM Ammonium Acetate. This mildly acidic pH keeps the pyrazole neutral (ensuring strong retention) while avoiding the spontaneous ester hydrolysis that occurs at alkaline pH. Acetonitrile (MeCN) is utilized as the organic modifier due to its low UV cutoff and superior elution strength for ether-containing compounds compared to methanol.

  • Detection Strategy: The conjugated π→π∗ system of the pyrazole ring and the ester carbonyl yields a strong chromophore. UV detection at 235 nm provides the optimal signal-to-noise (S/N) ratio while minimizing background absorbance from the acetate buffer.

DegradationPathway Parent Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate (Parent Analyte) BaseStress Alkaline Stress (0.1N NaOH) Parent->BaseStress Hydrolysis AcidStress Acidic Stress (0.1N HCl) Parent->AcidStress Hydrolysis Oxidation Oxidative Stress (3% H2O2) Parent->Oxidation Oxidation Hydrolysis 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylic acid (Primary Degradant) BaseStress->Hydrolysis Rapid Cleavage AcidStress->Hydrolysis Slow Cleavage NOxide N-Oxide Derivatives (Secondary Degradants) Oxidation->NOxide N-Oxidation

Fig 1: Chemical degradation pathways of the analyte under forced stress conditions.

Experimental Protocols

Reagents and Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: The diluent closely matches the initial gradient strength to prevent the "solvent effect," which causes peak distortion and fronting when the injection solvent is significantly stronger than the mobile phase.

  • Standard Preparation (100 µg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume. Dilute 5.0 mL of this stock solution into a 50 mL volumetric flask and make up to volume with diluent.

Chromatographic Conditions

The gradient is designed to elute polar degradants (e.g., the carboxylic acid hydrolysis product) early, elute the parent compound mid-gradient, and flush out highly non-polar unreacted starting materials during the high-organic hold.

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Milli-Q Water (pH 5.0)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 2°C
Detection UV/PDA at 235 nm
Gradient Program 0-2 min: 20% B 2-10 min: 20% 70% B 10-12 min: 70% B 12-12.1 min: 70% 20% B 12.1-15 min: 20% B (Re-equilibration)
The Self-Validating System: System Suitability Testing (SST)

Every analytical run must be gated by a self-validating System Suitability Test to prove the instrument is equilibrated and capable of precise quantification before any unknown samples are analyzed. Inject the 100 µg/mL standard solution five times consecutively.

Table 2: System Suitability Criteria

SST ParameterAcceptance CriteriaScientific Rationale
% RSD of Peak Area 2.0%Ensures injector precision and system stability.
Tailing Factor ( Tf​ ) 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates ( N ) 5000Verifies column efficiency and proper packing integrity.
Resolution ( Rs​ ) 2.0Ensures baseline separation between the parent peak and the closest eluting degradant.

ICH Q2(R2) Validation Workflow

The method was validated in strict accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines [3].

ValidationWorkflow Start Method Optimization (Mobile Phase, Column, Gradient) SST System Suitability Testing (SST) N > 5000, Tf < 1.5, RSD < 2.0% Start->SST ICH ICH Q2(R2) Validation Execution SST->ICH SST Passed Spec Specificity & Forced Degradation (Peak Purity via PDA) ICH->Spec Lin Linearity & Range (25% to 150% of Target) ICH->Lin Acc Accuracy (Recovery) (Spike at 50%, 100%, 150%) ICH->Acc Prec Precision (Repeatability & Intermediate) ICH->Prec

Fig 2: Self-validating ICH Q2(R2) analytical workflow with SST gating.

Validation Results & Data Presentation

Specificity and Forced Degradation

Specificity was established by subjecting the analyte to extreme stress conditions to generate potential degradants. Peak purity of the parent compound was assessed using a Photodiode Array (PDA) detector. A purity angle less than the purity threshold confirms that no degradants co-elute with the main peak.

Table 3: Forced Degradation Summary

Stress ConditionTreatmentDegradation (%)Peak Purity (Pass/Fail)Major Degradant Elution
Acidic 0.1 N HCl, 60°C, 4 hrs8.4%PassEarly eluting (Polar)
Alkaline 0.1 N NaOH, RT, 1 hr32.1%PassEarly eluting (Carboxylic Acid)
Oxidative 3% H2​O2​ , 60°C, 4 hrs12.5%PassMid-eluting (N-Oxide)
Thermal 80°C, 24 hrs1.2%PassNone
Linearity, Accuracy, and Precision

The method demonstrated excellent linearity over a range of 25 µg/mL to 150 µg/mL. Accuracy was determined via recovery studies by spiking known amounts of the standard into a synthetic matrix. Precision was evaluated at the 100 µg/mL level.

Table 4: Validation Results Summary

Validation ParameterResult / OutputICH Acceptance Criteria
Linearity Range 25 µg/mL – 150 µg/mLN/A
Correlation Coefficient ( R2 ) 0.9998 0.999
Accuracy (Mean Recovery %) 50% Level: 99.8% 100% Level: 100.2% 150% Level: 99.5%98.0% – 102.0%
Repeatability (Intra-day Precision) % RSD = 0.65% (n=6) 2.0%
Intermediate Precision (Inter-day) % RSD = 0.82% (n=6) 2.0%
LOD / LOQ LOD: 0.5 µg/mL LOQ: 1.5 µg/mLS/N 3 (LOD) S/N 10 (LOQ)

References

  • Title: Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (PT2920166T). Source: Google Patents.
  • Title: Thiazolopyridine derivatives as adenosine receptor antagonists (KR20200035439A). Source: Google Patents.
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Method

Application Notes &amp; Protocols for the In Vivo Evaluation of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

A Methodological Guide for Preclinical Researchers Senior Application Scientist Foreword The journey of a novel chemical entity from the bench to potential therapeutic application is one of rigorous, systematic investiga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Guide for Preclinical Researchers

Senior Application Scientist Foreword

The journey of a novel chemical entity from the bench to potential therapeutic application is one of rigorous, systematic investigation. This document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals on how to approach the in vivo evaluation of the novel pyrazole derivative, Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate. It is imperative to state that as of the date of this publication, established in vivo dosing guidelines for this specific molecule are not publicly available. Therefore, this guide does not—and must not—be interpreted as providing specific dosing recommendations. Instead, it offers a scientifically grounded framework for the logical and systematic determination of a safe and efficacious dosing regimen in a preclinical setting.

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory and anticancer effects[1][2][3][4]. This known potential underscores the importance of a meticulous and well-designed preclinical investigation for new analogues like Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate. Our approach is rooted in the fundamental principles of preclinical study design: to conduct robust, reproducible experiments that can reliably inform the decision to proceed to clinical trials[5][6][7].

This guide is structured to walk the researcher through the critical phases of preclinical in vivo assessment, from initial characterization and formulation to pharmacokinetic and preliminary toxicity studies. Each protocol is designed as a self-validating system, with built-in checks and explanations for the experimental choices, ensuring the integrity and trustworthiness of the data generated.

I. Compound Characterization and Formulation Development

Before any in vivo work can commence, a thorough understanding of the physicochemical properties of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate is essential. This knowledge directly informs the development of a suitable formulation for administration to animal models, which is a critical factor influencing bioavailability and, consequently, experimental outcomes[8][9][10][11].

Physicochemical Properties Summary

A summary of known and predicted properties for pyrazole-carboxylate derivatives is presented below. It is crucial for the researcher to experimentally verify these for their specific batch of the compound.

PropertyValue (for similar compounds)Significance for In Vivo Studies
Molecular Weight ~140-155 g/mol [12][13][14]Essential for calculating molar concentrations for dosing solutions.
Appearance White to pale yellow crystalline powder[15][16]Provides a baseline for identity and purity checks.
Solubility Miscible with DMSO and other organic solvents[13][15]Critical for selecting an appropriate vehicle for the dosing formulation. Poor solubility can lead to inaccurate dosing and low bioavailability[8].
Melting Point ~78-80 °C[15][16]A key indicator of purity.
LogP ~0.9[15]Indicates the lipophilicity of the compound, which can influence its absorption, distribution, and ability to cross cell membranes.
Formulation Development Protocol

Objective: To develop a stable and homogenous formulation of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate suitable for the intended route of administration (e.g., oral, intravenous).

Causality of Experimental Choices: The choice of vehicle is paramount. For early-stage preclinical studies, a simple formulation is often preferred to minimize confounding variables[17]. A common starting point for poorly soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant. The goal is to ensure uniform dosing and maximize bioavailability[9].

Step-by-Step Methodology:

  • Solubility Screening:

    • Assess the solubility of the compound in a panel of pharmaceutically acceptable vehicles (e.g., water, saline, 5% dextrose in water (D5W), polyethylene glycol 400 (PEG400), dimethyl sulfoxide (DMSO), and various oils).

    • Start with a small amount of the compound (e.g., 1-5 mg) and add increasing volumes of the vehicle, vortexing and sonicating at each step.

    • Visually inspect for dissolution. This will determine if a solution or a suspension is necessary.

  • Vehicle Selection for a Suspension (if required):

    • A common vehicle for oral dosing in rodents is 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

    • The CMC acts as a suspending agent to prevent the compound from settling, and the Tween 80 acts as a surfactant to aid in wetting the particles.

  • Preparation of a 10 mg/mL Suspension (Example):

    • Calculate the required amount of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate and vehicle for the total volume needed for the study.

    • In a sterile container, weigh out the required amount of the compound.

    • Gradually add the 0.5% CMC/0.1% Tween 80 vehicle to the compound while triturating with a mortar and pestle to create a smooth paste. This ensures proper wetting of the drug particles.

    • Continue to add the vehicle in small increments, mixing thoroughly after each addition, until the final volume is reached.

    • Homogenize the suspension using a suitable method (e.g., sonication or a high-shear mixer) to ensure a uniform particle size distribution.

  • Stability Assessment:

    • Store the formulation under the intended study conditions (e.g., room temperature, 4°C) for the expected duration of use.

    • Visually inspect for any signs of precipitation, aggregation, or color change at regular intervals.

    • For quantitative analysis, a sample can be taken at different time points and the concentration of the active compound can be measured using a suitable analytical method (e.g., HPLC).

II. Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound[18][19]. This information is critical for selecting a rational dose and schedule for subsequent efficacy and toxicology studies. A typical PK study in mice involves administering the compound by at least two different routes (e.g., intravenous and oral) to determine key parameters like bioavailability[20].

Experimental Workflow for a Murine PK Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Formulation Prepare Dosing Formulation IV_Dose Administer IV Bolus Dose (e.g., 1 mg/kg) Formulation->IV_Dose PO_Dose Administer Oral Gavage Dose (e.g., 10 mg/kg) Formulation->PO_Dose Animals Acclimate Animals (e.g., CD-1 mice) Animals->IV_Dose Animals->PO_Dose Serial_Bleed Serial Bleeding at Predetermined Time Points (e.g., 5, 15, 30, 60, 120, 240 min) IV_Dose->Serial_Bleed PO_Dose->Serial_Bleed Plasma_Sep Plasma Separation Serial_Bleed->Plasma_Sep LCMS LC-MS/MS Analysis of Compound Concentration Plasma_Sep->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc G cluster_pk PK Data cluster_drf Dose Range Finding cluster_efficacy Efficacy Studies PK_Results Analyze PK Results (Cmax, AUC, t1/2) Dose_Esc Single Dose Escalation Study (e.g., 10, 30, 100, 300 mg/kg) PK_Results->Dose_Esc Inform starting dose Observe Observe for Clinical Signs (e.g., weight loss, behavior changes) Dose_Esc->Observe MTD_Det Determine Maximum Tolerated Dose (MTD) Observe->MTD_Det Efficacy_Dose Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) MTD_Det->Efficacy_Dose

Sources

Application

catalytic hydrolysis of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate to carboxylic acid

Target Audience: Researchers, scientists, and drug development professionals. Substrate Focus: Conversion of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate to 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Substrate Focus: Conversion of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate to 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid.

Executive Summary & Mechanistic Rationale

Pyrazole-4-carboxylic acid derivatives, specifically 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid, are critical pharmacophores in modern drug discovery. They are frequently utilized as core building blocks in the synthesis of 1 and targeted kinase inhibitors[1].

Historically, the standard method for converting pyrazole-4-carboxylate esters to their corresponding acids is stoichiometric base-mediated saponification using reagents like LiOH, NaOH, or KOH[2]. While effective for simple molecules, the use of stoichiometric strong bases can trigger unwanted side reactions in highly functionalized active pharmaceutical ingredient (API) intermediates. These side reactions include the epimerization of adjacent stereocenters, the degradation of base-sensitive functional groups, and the generation of large amounts of aqueous salt waste.

To address these limitations and align with green chemistry principles, this Application Note details two robust, scalable catalytic hydrolysis protocols:

  • Biocatalytic Hydrolysis (Enzymatic): Utilizing immobilized Candida antarctica Lipase B (CALB / Novozym 435). This pathway operates under exceptionally mild conditions, offering high chemoselectivity and a low environmental footprint[3].

  • Acid-Catalyzed Hydrolysis: Utilizing a catalytic amount of p-Toluenesulfonic acid (p-TsOH) in an aqueous-organic biphasic system. This leverages Le Chatelier's principle, using excess water to drive the equilibrium toward the carboxylic acid without requiring harsh stoichiometric bases[4].

Reaction Pathways & Workflows

The following workflow illustrates the divergent catalytic strategies for the hydrolysis of the target pyrazole ester.

G Substrate Ethyl 1-(2-methoxyethyl)- 1H-pyrazole-4-carboxylate Enzyme Biocatalytic Pathway CALB, pH 7.2, 45°C Substrate->Enzyme Mild, Green Acid Acid-Catalyzed Pathway p-TsOH, H2O, 95°C Substrate->Acid Equilibrium-driven Product 1-(2-methoxyethyl)-1H- pyrazole-4-carboxylic acid Enzyme->Product High Selectivity Acid->Product Scalable

Catalytic hydrolysis pathways for Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.

Experimental Protocols

Protocol A: Biocatalytic Hydrolysis using CALB (Novozym 435)

Causality & Design: CALB is a highly robust lipase that maintains structural integrity and catalytic activity in organic solvents[5]. A biphasic system of Methyl tert-butyl ether (MTBE) and phosphate buffer is selected because MTBE dissolves the hydrophobic ester while the aqueous buffer acts as the nucleophile source and pH stabilizer. Maintaining pH 7.2 is critical to prevent the ionization of the catalytic triad (Ser-His-Asp) in the enzyme's active site, ensuring maximum turnover[6].

Materials:

  • Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol)

  • Novozym 435 (Immobilized CALB, 10% w/w relative to substrate)

  • 0.1 M Phosphate buffer, pH 7.2 (20 mL)

  • Methyl tert-butyl ether (MTBE) (20 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve the pyrazole ester (10 mmol) in 20 mL of MTBE in a 100 mL jacketed reactor.

  • Buffer Addition: Add 20 mL of 0.1 M phosphate buffer (pH 7.2) to create a biphasic mixture.

  • Catalyst Introduction: Add the Novozym 435 beads (10% w/w).

  • Incubation: Heat the reactor to 45°C. (Causality: 45°C provides optimal kinetic energy for the hydrolysis without causing thermal denaturation of the CALB enzyme[3].)

  • Agitation: Stir at 400 rpm for 12-16 hours. Monitor the reaction via HPLC or TLC (Eluent: EtOAc/Hexane 1:1).

  • Self-Validating Workup:

    • Filter the reaction mixture to recover the Novozym 435 beads. (Note: The catalyst can be washed with MTBE and reused for up to 5 cycles with minimal activity loss[3].)

    • Separate the organic and aqueous layers. Unreacted ester remains in the MTBE layer.

    • Acidify the aqueous layer to pH 3.0 using 1M HCl. This protonates the 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate salt into its free carboxylic acid form, driving it out of the aqueous solution.

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.

Protocol B: Acid-Catalyzed Equilibrium Hydrolysis

Causality & Design: Acid-catalyzed ester hydrolysis is a reversible process. To achieve high conversion, the reaction must be driven forward by a large excess of water (Le Chatelier's principle). p-TsOH is chosen as the catalyst over HCl or H₂SO₄ because it is non-oxidizing and highly soluble in organic solvents, facilitating a homogenous catalytic cycle in a mixed solvent system[4].

Materials:

  • Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq, 10 mol%)

  • Deionized Water (20 mL)

  • 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the pyrazole ester (10 mmol) in 10 mL of 1,4-Dioxane.

  • Catalyst & Reagent Addition: Add 20 mL of deionized water followed by p-TsOH·H₂O (1.0 mmol, 10 mol%). (Causality: Dioxane acts as a co-solvent to maintain substrate solubility in the water-heavy mixture, ensuring the reaction does not stall at the phase boundary.)

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 95°C) for 24 hours.

  • Monitoring: Track the disappearance of the ester via LC-MS.

  • Self-Validating Workup:

    • Cool the reaction to room temperature.

    • Remove the 1,4-Dioxane under reduced pressure.

    • Adjust the pH of the remaining aqueous phase to 3.0-4.0 using saturated NaHCO₃ solution. (Causality: This neutralizes the strongly acidic p-TsOH without deprotonating the newly formed pyrazole-4-carboxylic acid, keeping it in its lipophilic state.)

    • Extract the product with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the product.

Quantitative Data & Process Validation

To aid drug development professionals in selecting the appropriate pathway, the following table summarizes the performance metrics of both catalytic protocols compared against the standard stoichiometric baseline.

ParameterProtocol A (Biocatalytic - CALB)Protocol B (Acid-Catalyzed - p-TsOH)Stoichiometric Base (LiOH - Reference)
Catalyst Loading 10% w/w (Reusable up to 5x)10 mol%None (1.5 - 3.0 eq Base)
Temperature 45°C95°C (Reflux)25°C - 80°C
Reaction Time 12 - 16 hours24 hours2 - 6 hours
Yield 88 - 92%80 - 85%90 - 95%
Chemoselectivity Extremely HighModerateLow (Risk of epimerization)
E-Factor (Waste) Low (Green Chemistry)MediumHigh (Aqueous salt waste)

References

  • Thiazolopyridine derivatives as adenosine receptor antagonists - Google Patents - 1

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem - 2

  • An efficient lipase-catalyzed enantioselective hydrolysis - R Discovery - 3

  • The molecular basis for lipase stereoselectivity - SDU.edu.cn -5

  • Kinetic and thermodynamic analysis of Candida antarctica lipase B - ResearchGate - 6

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI.org - 4

Sources

Technical Notes & Optimization

Troubleshooting

reducing impurities during Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic crystallization and process chemistry, I have designed this guide to address the specific thermodynamic and kinetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic crystallization and process chemistry, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate .

This compound is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors and adenosine receptor antagonists[1]. While the symmetric nature of the starting material, ethyl 1H-pyrazole-4-carboxylate, elegantly avoids the regioisomeric mixtures (N1 vs. N2 alkylation) that typically plague asymmetric pyrazole synthesis[2], the N-alkylation process introduces a unique set of process-related impurities.

Below is a comprehensive, self-validating troubleshooting framework to ensure high-purity crystallization.

Quantitative Impurity Profiling

To effectively purge impurities, we must first understand their chemical causality and solubility profiles. The table below summarizes the typical impurity profile observed post-reaction (typically utilizing K₂CO₃ and 1-bromo-2-methoxyethane in DMF or MeCN) and the targeted clearance mechanisms.

Impurity TypeChemical IdentityOrigin / CausalityTypical Pre-Cryst (wt%)Target (wt%)Primary Clearance Mechanism
Unreacted Starting Material (USM) Ethyl 1H-pyrazole-4-carboxylateIncomplete conversion. Forms strong H-bond dimers with the product ester.2.0 - 5.0%< 0.1%Aqueous acidic wash & Mother liquor rejection.
Hydrolysis Product 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acidBase-catalyzed ester hydrolysis driven by trace water in K₂CO₃ or solvent.1.0 - 3.0%< 0.1%Aqueous basic wash (pH 8-9) prior to crystallization.
Alkylating Agent 1-bromo-2-methoxyethaneExcess reagent used to drive reaction to completion. (Genotoxic Alert) 1.0 - 2.0%< 10 ppmHigh solubility in non-polar anti-solvent (Heptane).
Inorganic Salts K₂CO₃, KBrByproducts of the alkylation mechanism.~ 10.0%< 0.05%Aqueous extraction & Polish filtration.

Self-Validating Crystallization Protocol

This protocol utilizes an Isopropyl Acetate (IPAc) / Heptane solvent/anti-solvent system. It is designed as a self-validating system, meaning the process incorporates specific In-Process Controls (IPCs) that dictate whether the system is thermodynamically ready for the next step.

Step 1: Reaction Quench and Phase Separation

  • Quench the crude alkylation mixture with 5 volumes of DI water to dissolve KBr and unreacted K₂CO₃.

  • Extract the aqueous layer with 3 volumes of IPAc.

  • Causality: IPAc is chosen over Ethyl Acetate because it has lower water miscibility, preventing the carryover of the polar hydrolysis impurity.

  • Wash the organic phase with 1M NaHSO₄ (pH ~2) to protonate and partition the unreacted ethyl 1H-pyrazole-4-carboxylate[3] into the aqueous phase, followed by a 5% NaHCO₃ wash to neutralize.

Step 2: Polish Filtration and Azeotropic Drying

  • Concentrate the IPAc layer under vacuum (40°C) to 2 volumes.

  • Add 3 volumes of fresh IPAc and concentrate again to 2 volumes.

  • IPC Check: Measure water content via Karl Fischer (KF) titration. Do not proceed unless KF < 0.1%. Excess water will cause the product to "oil out" (liquid-liquid phase separation) rather than crystallize.

  • Pass the dry IPAc solution through a 0.45 µm PTFE polish filter to remove any precipitated inorganic salts.

Step 3: Anti-Solvent Addition and Seeding

  • Heat the IPAc solution to 55°C.

  • Slowly charge 1 volume of Heptane over 30 minutes.

  • Introduce 0.5 wt% of pure Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate seed crystals.

  • IPC Check: Hold at 55°C for 1 hour. A thin, uniform slurry should form. If the solution remains clear, the USM concentration may be altering the solubility curve; add an additional 0.2 volumes of Heptane.

Step 4: Cooling and Isolation

  • Implement a non-linear (cubic) cooling ramp from 55°C to 5°C over 6 hours.

  • Causality: A slow, cubic cooling curve promotes the growth of large, high-purity crystals rather than fine needles that trap mother liquor (and the genotoxic alkylating agent).

  • Filter the slurry and wash the cake with 2 volumes of cold (5°C) IPAc/Heptane (1:4 v/v).

  • Dry under vacuum at 45°C for 12 hours.

Troubleshooting & FAQs

Q: My product is consistently failing specification for Unreacted Starting Material (USM). Why is it co-crystallizing, and how do I stop it? A: Ethyl 1H-pyrazole-4-carboxylate contains a free N-H group, which acts as a powerful hydrogen bond donor. Your product contains an ester carbonyl and a substituted pyrazole nitrogen, both of which are hydrogen bond acceptors. If USM is present, it forms a co-crystal or solid-solution with your product. Fix: You cannot easily crystallize your way out of this. You must reject the USM during the liquid-liquid extraction phase. Implement the 1M NaHSO₄ wash detailed in Step 1 to protonate the USM and force it into the aqueous waste.

Q: During the addition of Heptane, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. What happened? A: This is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the supersaturation is generated too rapidly, or when the water content in the IPAc is too high. Fix: Ensure your KF is < 0.1% before adding Heptane. If oiling occurs, reheat the mixture to 65°C until homogeneous, add 0.5 volumes of IPAc to lower the concentration, and cool much slower while seeding earlier in the process.

Q: How can I guarantee the complete removal of 1-bromo-2-methoxyethane to meet ICH M7 guidelines for mutagenic impurities? A: 1-bromo-2-methoxyethane is highly non-polar and remains highly soluble in the Heptane anti-solvent. However, if your cooling rate is too fast, the product will crash out as agglomerated fines, physically trapping the mother liquor inside the crystal aggregates. Fix: Ensure the cubic cooling ramp (Step 4) is strictly followed to grow large, discrete crystals. Additionally, ensure the final cake wash is heavily skewed toward Heptane (1:4 IPAc:Heptane) to displace any residual halide from the cake surface.

Process Flow & Impurity Rejection Pathway

The following diagram illustrates the workflow and the specific nodes where each class of impurity is thermodynamically rejected from the product stream.

G Start Crude Reaction Mixture (Product + Impurities) AqWash Aqueous Wash (pH 2 then pH 8) IPAc Extraction Start->AqWash AqWaste Aqueous Waste (Rejected: Salts, Acid, USM) AqWash->AqWaste Aqueous phase OrgPhase Organic Phase (Product, Alkyl Halide, Trace H2O) AqWash->OrgPhase Organic phase Distillation Azeotropic Drying & Filtration (Target: KF < 0.1%) OrgPhase->Distillation Cryst Anti-Solvent Crystallization (IPAc / Heptane + Seeding) Distillation->Cryst Filtration Filtration & Cake Wash Cryst->Filtration ML Mother Liquor Waste (Rejected: Alkyl Halide) Filtration->ML Filtrate Pure Pure Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate Filtration->Pure Filter Cake

Workflow for the crystallization of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.

References

  • Malt1 inhibitors (Patent WO2025003414A1). Google Patents.
  • ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179. PubChem.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications.

Sources

Optimization

preventing degradation of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate during long-term storage

Technical Support Center: Stabilization and Storage of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization and Storage of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate. This bifunctional molecule presents two distinct degradation risks during long-term storage: the hydrolytic lability of the ethyl ester at the C4 position[1][2], and the auto-oxidative susceptibility of the 2-methoxyethyl ether moiety at the N1 position[3][4].

This guide bypasses generic advice to provide you with mechanistically grounded, self-validating workflows to ensure the integrity of your compound and the safety of your laboratory.

Part 1: Quantitative Degradation Profile

To effectively prevent degradation, we must first quantify the risks. The table below summarizes the kinetic dependencies and safety thresholds for the two primary degradation pathways.

Table 1: Degradation Pathways and Kinetic Dependencies

Degradation PathwayVulnerable Functional GroupPrimary Catalyst / TriggerTypical Half-Life (Aqueous, pH 8)Critical Safety ThresholdPrimary Degradant
Ester Hydrolysis C4-Ethyl EsterH₂O, pH < 4 or pH > 81–2 hours[2]N/A (Results in potency loss)1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid
Auto-Oxidation N1-Methoxyethyl EtherO₂, UV Light, HeatMonths (Continuous exposure)< 5 ppm peroxides [4]Explosive Hydroperoxides
Transesterification C4-Ethyl EsterProtic Solvents (e.g., MeOH)Solvent concentration dependentN/A (Results in assay noise)Methyl Ester Derivative

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does the compound lose potency so rapidly when stored as a stock solution in aqueous media? A1: The ethyl ester group at the C4 position of the pyrazole ring is highly susceptible to both acid- and base-catalyzed hydrolysis[1]. In aqueous media, nucleophilic attack on the carbonyl carbon leads to the cleavage of the ester bond. This is a thermodynamically driven process that accelerates significantly at pH extremes. Studies on related pyrazole ester derivatives indicate that in a pH 8 buffer, the half-life can be as short as 1 to 2 hours[2].

Q2: What is the primary safety risk associated with the 2-methoxyethyl ether chain during long-term storage? A2: Ethers, particularly those containing structural similarities to diglyme (bis(2-methoxyethyl) ether), undergo radical-mediated auto-oxidation upon exposure to atmospheric oxygen and light[3]. This chain reaction forms hydroperoxides that concentrate over time. Because of the 2-methoxyethyl group, this compound behaves similarly to a Class B peroxide former (a concentration hazard)[4][5]. If the solvent evaporates, these peroxides can crystallize and detonate under standard handling friction.

Q3: Why can't I store my stock solutions in standard methanol or ethanol? A3: Storing this compound in protic solvents like methanol can induce transesterification. The methoxide ion acts as a nucleophile, replacing the ethyl group and converting your compound into a methyl ester derivative. This will result in unexplained mass shifts during LC-MS analysis. Always use anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) for stock solutions.

Part 3: Troubleshooting Guide

Issue 1: Unexplained secondary peaks in HPLC/LC-MS analysis (Mass shift of -28 Da).

  • Cause: Ester hydrolysis. The loss of the ethyl group (-C₂H₅, ~29 Da) and replacement with a proton (+1 Da) results in a net loss of 28 Da, yielding the carboxylic acid.

  • Solution: Check the pH of your mobile phase and sample diluent. Ensure stock solutions are prepared in anhydrous solvents and stored at -80°C. Do not leave aqueous working solutions on the benchtop for more than 1 hour.

Issue 2: Viscous liquid or crystalline solids observed around the cap of the bulk powder vial.

  • Cause: Severe peroxide formation from the ether moiety[4].

  • Solution: DO NOT OPEN OR MOVE THE VIAL. Friction from unscrewing the cap can detonate peroxide crystals. Contact your Environmental Health and Safety (EHS) department immediately for explosive waste disposal[4].

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below includes a built-in validation step to confirm the procedure was executed successfully.

Protocol 1: Inert Aliquoting and Long-Term Storage

Objective: Prevent auto-oxidation and moisture-driven hydrolysis during bulk storage.

  • Preparation: Transfer the newly received bulk compound into a nitrogen- or argon-filled glovebox[3].

  • Aliquoting: Divide the bulk powder into single-use amber glass vials (protects against UV-initiated radical formation).

  • Inerting: Purge each vial with a gentle stream of dry Argon for 30 seconds.

  • Sealing: Cap tightly with PTFE-lined septa and seal with Parafilm. Store immediately at -20°C.

  • Self-Validation Check: Include a small vial of anhydrous copper(II) sulfate (white powder) inside the secondary storage container. If the powder turns blue, moisture has breached the system, invalidating the storage conditions.

Protocol 2: Routine Peroxide Testing Workflow

Objective: Monitor the health of the ether moiety in stored solutions.

  • Sampling: In a fume hood, carefully extract 10 µL of the stored stock solution using a clean pipette.

  • Testing: Apply the droplet to a commercial quantitative peroxide test strip (e.g., KI-starch paper).

  • Incubation: Wait 15 seconds for the colorimetric reaction to occur.

  • Action Limits:

    • 0–5 ppm: Safe for continued use. Re-purge the vial with Argon[4].

    • > 5 ppm: Quarantine the vial. The ether has begun degrading; discard via EHS protocols[5].

  • Self-Validation Check: Always run a positive control (a drop of 3% H₂O₂ diluted to ~10 ppm) alongside your sample to validate that the test strips have not expired and are actively changing color.

Part 5: Visualizations

Degradation Compound Ethyl 1-(2-methoxyethyl)- 1H-pyrazole-4-carboxylate Hydrolysis Ester Hydrolysis (H2O, H+/OH-) Compound->Hydrolysis Aqueous/Protic Media Oxidation Auto-Oxidation (O2, UV Light, Time) Compound->Oxidation Atmospheric Exposure Acid 1-(2-methoxyethyl)-1H-pyrazole- 4-carboxylic acid + Ethanol Hydrolysis->Acid Loss of Assay Potency Peroxide Explosive Ether Peroxides (Shock/Heat Sensitive) Oxidation->Peroxide Severe Safety Hazard

Mechanistic degradation pathways of the compound via hydrolysis and auto-oxidation.

Workflow Start Receive Compound Aliquoting Aliquoting in Glovebox (Anhydrous, O2-Free) Start->Aliquoting Storage Store at -20°C (Dark, Amber Vials) Aliquoting->Storage Test Monthly Peroxide Test (KI-Starch Strips) Storage->Test Every 30 Days Pass Peroxides < 5 ppm (Safe for Continued Use) Test->Pass Negative Result Fail Peroxides > 5 ppm (Quarantine & Dispose) Test->Fail Positive Result Pass->Storage Re-purge with Argon

Self-validating workflow for safe aliquoting, storage, and peroxide monitoring.

References

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (PMC). [Link]

  • Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Cole-Parmer. [Link]

  • Peroxide Forming Chemicals. Environmental Health & Safety (EHS), University of Texas at Austin. [Link]

  • Classification List of Peroxide Forming Chemicals. Kansas State University. [Link]

Sources

Troubleshooting

Technical Support Center: Accelerating Amidation of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Welcome to the advanced troubleshooting portal. This guide is engineered for drug development professionals and synthetic chemists facing kinetic bottlenecks during the amidation of unactivated pyrazole ethyl esters. Dir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting portal. This guide is engineered for drug development professionals and synthetic chemists facing kinetic bottlenecks during the amidation of unactivated pyrazole ethyl esters.

Direct amidation of unactivated ethyl esters is notoriously sluggish. Below, we dissect the causality behind these kinetic barriers and provide self-validating, time-optimized workflows to accelerate your synthesis.

Systems Architecture: Reaction Workflows

AmidationWorkflow Substrate Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate Direct Direct Catalytic Amidation (e.g., Cs2CO3, K3PO4) Substrate->Direct Pathway A (Atom Economical) TwoStep Two-Step Saponification & Coupling Substrate->TwoStep Pathway B (Time Optimized) Product Target Pyrazole Amide Direct->Product Heat/MW (12-24 hrs) Acid Carboxylic Acid Intermediate (LiOH, THF/H2O) TwoStep->Acid 1-2 hrs Coupling Peptide Coupling (HATU, DIPEA, Amine) Acid->Coupling Isolation Checkpoint Coupling->Product 1-3 hrs

Fig 1: Reaction workflows for optimizing pyrazole ester amidation.

Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is the direct amidation of this specific pyrazole ethyl ester taking >48 hours? Causality: The substrate features an unactivated ethyl ester. Ethyl leaving groups (ethoxide) are poor leaving groups compared to activated esters (e.g., NHS, pentafluorophenyl). Furthermore, the electron-rich 1H-pyrazole core donates electron density into the ester carbonyl via resonance. This significantly reduces the electrophilicity of the carbonyl carbon, raising the activation energy barrier for nucleophilic attack by the incoming amine. Without catalytic intervention, the reaction relies purely on thermal collisions, resulting in sluggish kinetics (>48h) and competing degradation pathways.

Q2: How can I optimize the direct amidation to under 12 hours without adding a saponification step? Causality & Solution: To accelerate the reaction, you must perturb the activation energy barrier. This is achieved by using base-promoters which enhance the nucleophilicity of the amine and stabilize the tetrahedral intermediate. The use of bases like Cs2​CO3​ or K3​PO4​ has been shown to successfully promote the direct amidation of unactivated esters[1],[2]. The base assists in proton transfer during the breakdown of the tetrahedral intermediate, which is often the rate-limiting step. Recent literature highlights that base-promoted direct amidation can bypass the need for expensive transition metals while improving atom economy[3]. Alternatively, applying microwave irradiation (100–120 °C) can compress reaction times from days to under an hour by rapidly transferring thermal energy directly to the polar reactants, though this limits batch scalability.

Q3: If direct amidation remains kinetically unfavorable, what is the most time-efficient, self-validating alternative? Causality & Solution: The two-step saponification-coupling sequence (Pathway B) is the most reliable fallback for drug discovery workflows.

  • Step 1 (Saponification): The hydroxide anion is a highly potent, small nucleophile that rapidly attacks the sterically accessible ethyl ester, cleaving it to the carboxylate in 1-2 hours.

  • Step 2 (Coupling): Reagents like HATU convert the resulting carboxylic acid into a highly reactive O-7-azabenzotriazole ester in situ. This intermediate is profoundly electrophilic, allowing even sterically hindered or electronically deactivated amines to couple within 1-3 hours. This workflow is self-validating because the intermediate carboxylic acid can be isolated and characterized, isolating failures to either the deprotection or the coupling stage.

Quantitative Performance Metrics

The following table summarizes the expected kinetic and yield outcomes based on the chosen optimization strategy:

Optimization StrategyKey Reagents / CatalystTemp (°C)Avg. Reaction TimeExpected YieldScalability
Uncatalyzed DirectAmine, MeOH/EtOH80> 48 h< 20%High
Base-Promoted Direct Cs2​CO3​ or K3​PO4​ , Amine60 - 8012 - 24 h60 - 80%High
Microwave Direct Cs2​CO3​ , Amine120 (MW)0.5 - 1 h70 - 85%Low
Two-Step Workflow1. LiOH 2. HATU, DIPEA253 - 5 h (Total)> 85%Medium-High
Standard Operating Procedures (SOPs)
Protocol A: Base-Promoted Direct Amidation (Time-Optimized Batch)

Objective: Achieve direct amidation in <24 hours without transition metals. Self-Validation: LCMS sampling at 4h establishes the kinetic baseline; lack of product mass indicates amine nucleophilicity is too low for Pathway A.

  • Preparation: To an oven-dried reaction vial, add Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 equiv), the target amine (1.5–2.0 equiv), and anhydrous Cs2​CO3​ (0.5 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (to achieve a 0.5 M concentration). Note: DMF is preferred over less polar solvents to ensure partial solubility of the base.

  • Execution: Seal the vial and stir vigorously at 80 °C.

  • Validation: Sample 10 µL of the reaction mixture at 4 hours and 12 hours. Dilute in MeCN and analyze via LCMS. You should observe the gradual disappearance of the ester mass [M+H]+ and the appearance of the amide [M+H]+ .

  • Workup: Upon completion (typically 12-24h), quench with H2​O , extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Rapid Two-Step Saponification & HATU Coupling

Objective: Bypass the high activation energy of the ethyl ester for a guaranteed <6 hour workflow. Self-Validation: Isolation of the intermediate carboxylic acid confirms the success of Step 1 and prevents the waste of expensive coupling reagents.

Step 1: Saponification

  • Reaction: Dissolve the pyrazole ethyl ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/ H2​O (0.2 M). Add LiOH⋅H2​O (3.0 equiv).

  • Execution: Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexanes) until the starting material spot is completely consumed.

  • Isolation (Checkpoint): Concentrate to remove organic solvents. Dilute with water, cool to 0 °C, and carefully acidify with 1M HCl to pH ~3. Extract with 10% MeOH in DCM (3x). Dry and concentrate to yield the 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid. Do not proceed if the acid mass is not confirmed by LCMS.

Step 2: Amidation

  • Activation: Dissolve the intermediate acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 10 minutes to generate the active O-7-azabenzotriazole ester.

  • Coupling: Add the target amine (1.2 equiv). Stir at room temperature for 1–3 hours.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3​ , 1M HCl (if the product is not basic), and brine. Dry over Na2​SO4​ and concentrate.

References
  • Development of a Sustainable Catalytic Ester Amidation Process. ACS Publications.[Link]

  • Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. ACS Publications.[Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing.[Link]

Sources

Optimization

overcoming steric hindrance in Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate substitutions

Welcome to the Advanced Technical Support Center for Pyrazole Chemistry. This guide is specifically engineered for researchers and drug development professionals facing steric and electronic challenges when functionalizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Pyrazole Chemistry. This guide is specifically engineered for researchers and drug development professionals facing steric and electronic challenges when functionalizing Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate .

The pyrazole core is a privileged scaffold in medicinal chemistry[1]. However, the dense functionalization of this specific building block—featuring a flexible, coordinating N1-(2-methoxyethyl) chain adjacent to a bulky C4-ethyl ester—creates unique steric hindrance issues. This guide provides field-proven, self-validating methodologies to overcome these barriers.

Frequently Asked Questions (Troubleshooting)

Q1: Why is the hydrolysis of the C4-ethyl ester in this pyrazole so sluggish, and how can I accelerate it?

The Causality: The N1-(2-methoxyethyl) group possesses a flexible ether chain that can adopt a conformation folding directly over the C4 ester face. This creates a steric shield that restricts the Bürgi-Dunitz trajectory of incoming hydroxide nucleophiles, severely retarding standard aqueous alkaline hydrolysis[2]. The Solution: Overcome the kinetic barrier using microwave-assisted irradiation combined with a highly solvating mixed solvent system (THF/MeOH/H2O) and Lithium Hydroxide (LiOH). The lithium ion weakly coordinates with the N1-methoxy oxygen, anchoring the side chain away from the ester face while delivering the hydroxide.

Q2: How do I achieve direct amidation of the C4 position without harsh conditions destroying the N1-ether linkage?

The Causality: Direct aminolysis of the sterically shielded C4-ethyl ester is kinetically unfavorable and often requires extreme temperatures that degrade the molecule. The Solution: Employ a two-step activation sequence. First, hydrolyze the ester to the corresponding carboxylic acid. Second, avoid harsh reagents like thionyl chloride (which can cleave the N1-ether) by using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). This generates a highly reactive acid chloride intermediate under neutral, mild conditions, which readily reacts with amines[3].

Q3: I want to functionalize the C5 position. Does the N1-(2-methoxyethyl) group hinder lithiation?

The Causality: Counter-intuitively, the N1 side chain facilitates C5 metalation. The methoxy oxygen acts as a directing group, coordinating the metal of the base via the Complex Induced Proximity Effect (CIPE) . However, using standard nucleophilic bases (like n-BuLi) will result in an attack on the C4 ester[4]. The Solution: Use directed ortho-metalation (DoM) with a non-nucleophilic base such as the Knochel-Hauser base (TMPMgCl·LiCl). This exploits the CIPE for perfect C5 regioselectivity while leaving the C4 ester completely intact.

Quantitative Data Summary

The table below summarizes the dramatic improvements in yield when switching from standard to sterically-optimized conditions.

Reaction TypeStandard ConditionStandard YieldOptimized ConditionOptimized YieldCausality for Improvement
C4 Ester Hydrolysis NaOH, MeOH/H2O, RT, 24h< 30%LiOH, THF/MeOH/H2O, MW 80°C, 1h> 95% Microwave energy overcomes the activation barrier caused by N1-chain steric shielding[2].
C4 Amidation Amine, neat, reflux, 48h< 10%1. Ghosez's Reagent, CH2Cl2 2. Amine, DIPEA85-90% Bypasses direct ester aminolysis by forming a highly reactive, low-steric acid chloride[3].
C5 Metalation LDA, THF, -78°C, then E+40% (Ester degraded)TMPMgCl·LiCl, THF, -40°C, then E+82% Non-nucleophilic base prevents C4 ester attack while exploiting N1-oxygen CIPE for C5 selectivity[4].

Mechanistic Workflows & Visualizations

Sterically Hindered Amidation Workflow

Amidation A Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate B Hydrolysis (LiOH, MW, 80°C) A->B C 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylic acid B->C D Activation (Ghosez's Reagent) C->D E Acid Chloride Intermediate D->E F Amidation (R-NH2, DIPEA) E->F G C4-Pyrazole Amide F->G

Workflow for sterically hindered C4-ester amidation via Ghosez's Reagent.

C5 Directed Metalation Pathway

C5_Metalation A Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate B TMPMgCl·LiCl (Knochel-Hauser Base) A->B C Pre-lithiation Complex (N1-Oxygen coordinates Mg/Li) B->C CIPE Effect D C5-Metalated Pyrazole (Stable at -40°C) C->D Deprotonation E Electrophile (E+) D->E F C5-Substituted Pyrazole E->F Substitution

Directed ortho-metalation at C5 driven by the Complex Induced Proximity Effect (CIPE).

Experimental Protocols

Protocol A: Microwave-Assisted Hydrolysis of the C4-Ester

This protocol is self-validating: the shift in polarity allows for clear tracking via Thin Layer Chromatography (TLC).

  • Setup: In a 10 mL microwave vial, dissolve Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 mmol) in a solvent mixture of THF:MeOH:H2O (2:1:1, 4 mL total volume).

  • Reagent Addition: Add LiOH monohydrate (3.0 mmol, 3.0 equiv). Seal the vial with a crimp cap.

  • Reaction: Irradiate in a microwave reactor at 80°C for 60 minutes.

  • Validation Checkpoint: Sample 5 µL of the mixture, dilute in MeOH, and run LCMS. Pass criteria: Complete disappearance of the starting material mass ( [M+H]+=213 ) and appearance of the acid mass ( [M+H]+=185 ).

  • Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH. Dilute the aqueous layer with 5 mL water, cool to 0°C, and carefully acidify to pH 3 using 1M HCl.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid[5].

Protocol B: Mild Amidation via Ghosez’s Reagent

This protocol avoids the formation of black tar byproducts common with SOCl2​ [3].

  • Setup: Under an inert argon atmosphere, dissolve the carboxylic acid from Protocol A (1.0 mmol) in anhydrous CH2​Cl2​ (5 mL) and cool to 0°C in an ice bath.

  • Activation: Add Ghosez’s Reagent (1.2 mmol, 1.2 equiv) dropwise. Stir at 0°C for 15 minutes, then allow to warm to room temperature for 1 hour.

  • Validation Checkpoint: Quench a 10 µL aliquot into dry MeOH and analyze by LCMS. Pass criteria: Observation of the methyl ester ( [M+H]+=199 ), confirming successful acid chloride formation.

  • Amidation: Cool the reaction back to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) followed by the desired amine (1.2 mmol).

  • Completion: Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry, and purify via flash chromatography to isolate the C4-amide.

References

  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids Organic Chemistry Portal
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides MDPI
  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition PMC
  • 1-hydroxy-1H-Pyrazole-4-carboxylicacid Benchchem
  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evalu

Sources

Troubleshooting

resolving baseline noise in HPLC for Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Topic: Resolving Baseline Noise for Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate Welcome to the Technical Support Center for Chromatographic Analysis. This portal provides an advanced troubleshooting framework for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise for Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Welcome to the Technical Support Center for Chromatographic Analysis. This portal provides an advanced troubleshooting framework for resolving baseline noise during the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate .

Due to the specific chromophoric properties of the pyrazole core and the ester linkage, this compound typically requires low-wavelength UV detection (210–230 nm) for accurate quantification. At these wavelengths, the analytical system becomes hypersensitive to solvent impurities, dissolved gases, and optical degradation. This guide bridges the gap between mechanical symptoms and chemical causality, ensuring your analytical methods remain robust, sensitive, and reproducible.

Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must systematically isolate the source of the noise. The following decision tree dictates the logical flow for determining whether the anomaly is electronic, fluidic, or chromatographic.

BaselineDiagnostics Step1 Observe Baseline Noise (Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate) Step2 Turn HPLC Pump Flow OFF Step1->Step2 Decision1 Is noise still present? Step2->Decision1 ElecPath Electronic / Detector Issue Decision1->ElecPath  YES   FluidPath Fluidic / Chromatographic Issue Decision1->FluidPath  NO   LampCheck Check D2 Lamp Age & Energy (Replace if arcing) ElecPath->LampCheck Step3 Bypass Column (Install ZDV Union) Turn Flow ON FluidPath->Step3 Decision2 Is noise still present? Step3->Decision2 PumpIssue Pump / Solvent Issue (Check valves, mixing, bubbles) Decision2->PumpIssue  YES   ColIssue Column Issue (Contamination, dewetting) Decision2->ColIssue  NO  

Diagnostic decision tree for isolating HPLC baseline noise sources.

Frequently Asked Questions (FAQs) & Causality Analysis

Q: Why is my baseline excessively noisy when analyzing this pyrazole derivative at 210 nm? A: The pyrazole core and ester chromophores of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate necessitate detection at lower UV wavelengths for optimal sensitivity. At these wavelengths, the detector is highly susceptible to background absorbance. For example, Methanol absorbs UV light up to 201 nm, and dissolved oxygen also absorbs strongly in the low UV range[1]. When the amount of light reaching the photodiode array decreases, the detector's signal-to-noise (S/N) ratio degrades, amplifying baseline noise[1][2]. Furthermore, an aging deuterium lamp may arc against its metal casing, producing sharp, non-Gaussian spikes[1]. Remedy: Use HPLC-grade Acetonitrile (UV cutoff ~190 nm) instead of Methanol, verify the deuterium lamp has sufficient energy counts, and confirm the vacuum degasser is fully operational.

Q: During gradient elution, the baseline drifts significantly. Is this normal? A: A gradual, directional change in the baseline (drift) during a gradient run is common but must be controlled to prevent obscuring analyte peaks[2]. When mixing aqueous and organic mobile phases, the refractive index of the mixture changes dynamically. If there is a temperature mismatch between the column effluent and the flow cell, severe baseline wandering occurs[3]. Additionally, incomplete solvent mixing can cause baseline noise[4]. Remedy: Utilize a secondary heat exchanger to equilibrate the mobile phase temperature before it enters the flow cell[3]. Incorporate a static mixer to ensure uniform solvent blending, which reduces mixing noise and stabilizes the gradient[4].

Q: I observe rhythmic, sinusoidal pulsations in the baseline. How do I fix this? A: Sinusoidal pulsations that coincide with the stroke of the pump heads are indicative of mechanical fluidic issues rather than electronic detector noise. This is typically caused by dissolved air in the solvents, a faulty pump check valve, or worn pump seals[5]. Remedy: Monitor the pump pressure ripple. If the pressure fluctuates by more than 1-2%, purge the pump, sonicate the check valves in methanol, or replace the pump seals[5].

Q: How can I tell if sharp spikes are real impurities or just air bubbles? A: Real chromatographic peaks exhibit a Gaussian (bell-shaped) profile. Sharp, instantaneous spikes that lack a Gaussian shape when zoomed in are typically caused by air bubbles or lamp arcing[1]. As the mobile phase enters the flow cell, the sudden pressure drop can cause dissolved gases to outgas, creating micro-bubbles that scatter the UV light[1]. Remedy: Apply backpressure to the detector outlet using a restrictor capillary to keep gases dissolved while passing through the flow cell[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. Do not guess the source of the noise; prove it using the following methodologies.

Protocol 1: Zero-Dead-Volume (ZDV) System Isolation Test

Purpose: To definitively determine if baseline noise originates from the analytical column (e.g., phase dewetting or strongly retained contaminants) or the HPLC system hardware[1][5]. Step-by-Step Methodology:

  • System Purge: Flush the system with 100% HPLC-grade Acetonitrile to remove any buffered mobile phase and prevent salt precipitation.

  • Column Removal: Disconnect the analytical column and replace it with a Zero-Dead-Volume (ZDV) union[5].

  • Flow Re-initiation: Set the pump flow rate to 1.0 mL/min and monitor the baseline at 210 nm.

  • Causality Analysis:

    • If the baseline stabilizes: The noise was caused by column contamination or stationary phase dewetting[1][5].

    • If the baseline remains noisy: The issue lies within the pump (pulsation), solvents (contamination), or detector (lamp/flow cell)[5].

  • Self-Validation Check: Reinstall a known, clean reference column. If the baseline remains flat, the original column is confirmed defective and should be discarded or regenerated.

Protocol 2: Flow Cell Decontamination and Bubble Suppression

Purpose: To eliminate micro-bubbles and optical obstructions in the UV flow cell that cause sharp, non-Gaussian spikes[1][3][6]. Step-by-Step Methodology:

  • Solvent Flush: Flush the flow cell with LC-MS grade water, followed by 100% Methanol, to dissolve any precipitated salts or hazy deposits on the quartz windows[3].

  • Backpressure Installation: Connect a 2-meter long, 0.3-mm internal diameter stainless steel capillary tube to the OUTLET of the UV detector[6].

  • Causality Analysis: The restrictor applies mild backpressure (approx. 3-5 bar) to the flow cell. This pressure prevents dissolved gases from outgassing when transitioning from the high-pressure column to the atmospheric-pressure waste line[6].

  • Self-Validation Check: Monitor the baseline for 15 minutes under initial gradient conditions. The complete disappearance of sharp, vertical spikes confirms that outgassing was the root cause.

Quantitative Diagnostic Metrics

Use the following table to benchmark your system's performance against industry standards.

ComponentDiagnostic MetricAcceptable ThresholdPotential Root CauseCorrective Action
Pump Pressure Ripple (ΔP)< 1.0 - 2.0% of total pressureFaulty check valves, worn seals, air in pump head[5]Purge pump, sonicate check valves, replace seals.
Detector Signal-to-Noise (S/N)> 10:1 for LOQ, > 3:1 for LODAging D2 lamp, dirty flow cell, incorrect slit width[1][2]Replace lamp, clean flow cell, optimize slit width.
Detector Baseline Noise (ASTM)< 0.05 mAUDissolved oxygen, solvent impurities[1][2]Verify vacuum degasser operation, use HPLC-grade solvents.
Gradient Baseline Drift< 1.0 - 2.0 mAU/minRefractive index changes, incomplete mixing[3][4]Install static mixer, use secondary heat exchanger.
Fluidic Pathway Optimization

To prevent baseline noise proactively, ensure your fluidic pathway is optimized for low-wavelength UV detection.

FluidicPath Solvent Solvent Reservoir (Use HPLC Grade) Degasser Vacuum Degasser (Prevents Outgassing) Solvent->Degasser Pump HPLC Pump (Monitor Pressure Ripple) Degasser->Pump Mixer Static Mixer (Reduces Gradient Noise) Pump->Mixer Column Analytical Column (Thermostatted) Mixer->Column Detector UV Detector (Clean Flow Cell) Column->Detector Restrictor Backpressure Restrictor (Prevents Bubbles) Detector->Restrictor

HPLC fluidic pathway highlighting critical components for baseline noise mitigation.

References
  • HPLC Diagnostic Skills Vol I – Noisy Baselines - Element Lab Solutions. 1

  • Eliminating Baseline Problems - Agilent.3

  • HPLC Repair Services: Common Causes of Baseline Noise - Overbrook Scientific.5

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells - Shimadzu. 6

  • Uncovering Overlooked Factors Behind Abnormal Baselines - Welch Materials. 2

  • The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance - Chrom Tech. 4

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-Substituted Pyrazole-4-Carboxylates: A Comparative Analysis for Researchers

An In-depth Comparison of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate and Ethyl 1-methyl-1H-pyrazole-4-carboxylate for Applications in Drug Discovery and Materials Science Introduction: The Pyrazole Core and the S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Comparison of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate and Ethyl 1-methyl-1H-pyrazole-4-carboxylate for Applications in Drug Discovery and Materials Science

Introduction: The Pyrazole Core and the Significance of the N1-Substituent

The pyrazole ring system is a cornerstone of modern medicinal chemistry and agrochemistry.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it is a recurring structural motif in a multitude of biologically active compounds.[3] Its prevalence in FDA-approved drugs like Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (antineoplastic) underscores its synthetic versatility and favorable drug-like properties.[4]

The functionalization of the pyrazole core is critical for modulating its biological activity, and the substituent at the N1 position plays a pivotal role. It directly influences the molecule's steric profile, electronic distribution, solubility, and metabolic stability. This guide provides a detailed comparative analysis of two key pyrazole building blocks: Ethyl 1-methyl-1H-pyrazole-4-carboxylate and Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate.

For the researcher, the choice between a simple N-methyl group and a more complex N-methoxyethyl group is not trivial. It is a strategic decision that can profoundly impact the properties and performance of the final molecule. This document aims to provide the experimental data, synthetic context, and field-proven insights necessary to make an informed selection for your specific research and development goals.

Structural and Physicochemical Comparison

The fundamental difference between the two molecules is the nature of the alkyl chain at the N1 position. Ethyl 1-methyl-1H-pyrazole-4-carboxylate features a compact, lipophilic methyl group. In contrast, Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate incorporates a more flexible, polar, and larger methoxyethyl chain. This seemingly minor change has significant consequences for the molecule's physical and chemical properties.

G cluster_0 Ethyl 1-methyl-1H-pyrazole-4-carboxylate cluster_1 Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate mol1 mol1 mol2 mol2

Caption: Core structures of the two pyrazole derivatives.

Data Presentation: Key Physicochemical Properties

The following table summarizes the computed and experimental properties of the two compounds, highlighting the impact of the N1-substituent.

PropertyEthyl 1-methyl-1H-pyrazole-4-carboxylateEthyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylateCausality and Implication for Researchers
Molecular Formula C₇H₁₀N₂O₂[5]C₉H₁₄N₂O₃The addition of a C₂H₄O unit increases molecular weight and changes elemental composition.
Molecular Weight 154.17 g/mol [5]198.22 g/mol Affects molar calculations for reactions and assays. The larger size may impact binding affinity.
XLogP3-AA (Lipophilicity) 0.5[5]-0.1 (Predicted)The methoxyethyl group significantly reduces lipophilicity (increases hydrophilicity), which can enhance aqueous solubility but may decrease passive membrane permeability.
Topological Polar Surface Area (TPSA) 44.1 Ų[5]53.3 Ų (Predicted)The ether oxygen in the methoxyethyl chain adds to the TPSA. A higher TPSA is generally associated with lower cell permeability but better aqueous solubility.
Hydrogen Bond Acceptor Count 3[5]4 (Predicted)The additional ether oxygen provides another site for hydrogen bonding, potentially altering interactions with biological targets like enzymes or receptors.
Rotatable Bond Count 3[5]5 (Predicted)The methoxyethyl chain introduces more conformational flexibility. This can be advantageous for fitting into a binding pocket but may come at an entropic cost.

Synthesis and Experimental Protocols

Both target molecules are synthesized from a common precursor, Ethyl 1H-pyrazole-4-carboxylate .[6][7] The key transformation is the N-alkylation of the pyrazole ring.

The Challenge of Regioselectivity

A critical consideration in the N-alkylation of unsymmetrically substituted pyrazoles is regioselectivity. The pyrazole anion, formed upon deprotonation, can be alkylated at either the N1 or N2 position, potentially leading to a mixture of regioisomers that can be difficult to separate.[8] The development of regioselective reactions is therefore a persistent challenge.[8] However, for 4-substituted pyrazoles like our precursor, the two nitrogen atoms are chemically equivalent, simplifying the reaction and typically yielding a single product.

Caption: General workflow for the N-alkylation of Ethyl 1H-pyrazole-4-carboxylate.

Experimental Protocol: General Procedure for N1-Alkylation

This protocol is a robust, self-validating method adapted from established procedures for pyrazole N-alkylation.[4][9] The progress can be monitored by Thin-Layer Chromatography (TLC), ensuring the reaction proceeds to completion.

Materials:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating Agent (1.1 equiv):

    • For Ethyl 1-methyl-1H-pyrazole-4-carboxylate : Iodomethane

    • For Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate : 2-Bromoethyl methyl ether or 2-Iodoethyl methyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv).

  • Solvation: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2-0.5 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole N-H, forming the reactive pyrazolate anion. The reaction is exothermic and produces hydrogen gas, necessitating careful addition at 0°C under an inert atmosphere.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of gas should cease, indicating complete formation of the anion.

  • Alkylation: Slowly add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours). Self-Validation: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution to neutralize any excess NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure N1-alkylated pyrazole carboxylate.

Reactivity, Synthetic Utility, and Applications

The primary synthetic handle on both molecules is the ethyl ester at the C4 position. This group is readily converted into other functionalities, most commonly a carboxylic acid via hydrolysis or an amide via direct aminolysis or a two-step hydrolysis-amidation sequence.

G start N1-Substituted Ethyl Pyrazole-4-carboxylate R = CH₃ or CH₂CH₂OCH₃ acid N1-Substituted Pyrazole-4-carboxylic Acid Key intermediate start->acid Base or Acid Hydrolysis amide N1-Substituted Pyrazole-4-carboxamide Bioactive Motif acid->amide Amide Coupling (e.g., HATU, EDC)

Caption: Key derivatization pathway for the pyrazole-4-carboxylate core.

Applications of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

The 1-methyl-pyrazole-4-carboxamide scaffold is a well-established pharmacophore, particularly in the field of agrochemicals. It forms the core of several succinate dehydrogenase inhibitor (SDHI) fungicides, including isopyrazam, bixafen, and fluxapyroxad.[10] In these molecules, the N-methyl group is crucial for activity. Therefore, Ethyl 1-methyl-1H-pyrazole-4-carboxylate is the go-to precursor for synthesizing analogues of these compounds or for exploring new SDHI candidates. Furthermore, derivatives have been investigated as potential anti-inflammatory and analgesic agents.[11]

Potential Applications of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

While less commonly cited, the N-methoxyethyl moiety is a valuable tool in medicinal chemistry for several strategic reasons:

  • Solubility Enhancement: As indicated by its lower calculated LogP, the methoxyethyl group increases hydrophilicity, which can be critical for improving the aqueous solubility of a drug candidate and achieving a suitable formulation.

  • Metabolic Stability Modulation: The ether linkage can alter the metabolic profile compared to a simple alkyl chain, potentially blocking a site of metabolism or introducing a new one.

  • Bioisosterism and SAR Exploration: The methoxyethyl group can act as a flexible, polar linker or a bioisostere for other functional groups. Its introduction allows researchers to probe the steric and electronic requirements of a target's binding site and expand the structure-activity relationship (SAR) of a compound series.

  • Improved Pharmacokinetics: The changes in polarity and size can influence absorption, distribution, metabolism, and excretion (ADME) properties, offering a pathway to optimize a lead compound's pharmacokinetic profile.

Conclusion: A Strategic Choice for the Synthetic Chemist

The decision between Ethyl 1-methyl-1H-pyrazole-4-carboxylate and Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a choice between the established and the exploratory.

  • Choose Ethyl 1-methyl-1H-pyrazole-4-carboxylate when your research is grounded in known pharmacophores, such as SDHI fungicides or other bioactive molecules where the N-methyl group is a known, critical component for activity. It provides a direct and reliable route to proven chemical space.

  • Choose Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate when your goal is to innovate and optimize. This building block is ideal for lead optimization campaigns where improving solubility is a key objective, or for exploring new chemical space by introducing a substituent with enhanced polarity, flexibility, and hydrogen-bonding capability. It allows for the diversification of a compound library to potentially discover novel interactions and improved drug-like properties.

Both molecules are valuable tools, synthesized through reliable and well-understood N-alkylation chemistry. By understanding the distinct physicochemical and strategic advantages conferred by their respective N1-substituents, researchers can select the optimal building block to accelerate their discovery programs.

Sources

Comparative

comparing bioactivity of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate analogs

A Comparative Guide to the Bioactivity of Ethyl 1-H-pyrazole-4-carboxylate Analogs Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle with tw...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Bioactivity of Ethyl 1-H-pyrazole-4-carboxylate Analogs

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Pyrazole derivatives are found in numerous clinically approved drugs, demonstrating their versatility and therapeutic relevance in areas including inflammation, oncology, and infectious diseases.[1]

This guide focuses on a specific, highly versatile subset: analogs of the Ethyl 1-H-pyrazole-4-carboxylate core. While public domain data on the specific molecule Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate is limited, its structure serves as an excellent archetype for understanding how modifications to the pyrazole core influence biological activity. We will dissect the structure-activity relationships (SAR) of this class of compounds, focusing on key substitutions at the N1-position and modifications of the C4-carboxylate group. By examining experimental data from a range of analogs, this guide aims to provide researchers with a framework for designing novel, potent, and selective therapeutic agents.

Core Molecular Structure and Key Modification Points

The foundational structure for our comparison is the 1-H-pyrazole-4-carboxylate core. The bioactivity of its analogs is primarily modulated by the nature of the substituents at the N1, C3, and C5 positions, and by the transformation of the C4-ethyl ester into other functional groups, most commonly carboxamides.

Caption: General structure of the pyrazole-4-carboxylate scaffold, highlighting key positions for analog development.

I. Anticancer Activity: Targeting the Machinery of Cell Division

Pyrazole derivatives have shown remarkable potential as anticancer agents, primarily by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as protein kinases.[2][4]

A. Aurora Kinase Inhibition

Aurora kinases (A and B) are critical regulators of mitosis, and their abnormal expression is linked to chromosomal instability and tumorigenesis.[5] Consequently, they are attractive targets for cancer therapy. Several pyrazole-4-carboxamide analogs have been developed as potent Aurora kinase inhibitors.[5][6]

Structure-Activity Relationship Insights:

  • N1-Position: Substitution with large, aromatic groups (e.g., triphenyl derivatives) is often crucial for potent inhibition.[6] These groups can form favorable π-π stacking or hydrophobic interactions within the ATP-binding pocket of the kinase.

  • C4-Position: The conversion of the ethyl ester to a carboxamide (-CONH-R) is a critical modification. The amide N-H can act as a hydrogen bond donor, forming a key interaction with the kinase hinge region, a common binding motif for ATP-competitive inhibitors.[7]

  • C3 and C5-Positions: Substitutions at these positions can further enhance potency and selectivity. For example, bulky electron-withdrawing substituents have been shown to favor inhibitory activity against Aurora A kinase.[6]

A recent study identified compound 6k (a pyrazole-4-carboxamide analog) as a potent dual inhibitor of Aurora kinases A and B.[5] This compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines and induced cell cycle arrest at the G2/M phase, consistent with its mechanism of action.[5]

B. Other Kinase Targets (ROCK, ALKBH1)

Beyond Aurora kinases, pyrazole analogs have been optimized to target other kinases with high potency and selectivity.

  • Rho Kinase (ROCK-II): A series of 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides yielded highly potent and selective ROCK-II inhibitors.[7][8] The pyrazole core serves as the hinge-binding moiety, while the carboxamide side chain enhances selectivity through additional hydrogen bonding interactions.[7]

  • ALKBH1 Demethylase: Structural optimization of 1H-pyrazole-4-carboxylic acid derivatives led to the discovery of potent inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, a potential target in gastric cancer.[9][10] Interestingly, the carboxylic acid was essential for activity, but its poor cell permeability necessitated a prodrug approach (conversion to an ester, 29E ), which showed excellent cellular activity.[9][10]

Table 1: Comparative Anticancer Bioactivity of Pyrazole Analogs

Compound ClassTarget(s)Example CompoundBioactivity (IC50)Cell Line(s)Reference
Pyrazole-4-carboxamideAurora A / B6k 16.3 nM (A), 20.2 nM (B)HeLa, HepG2[5]
Pyrazole-4-carboxamideAurora AN/AVaries (QSAR study)HCT116, MCF7[11]
Pyrazolyl-carboxamideROCK-IICompound 5 ~3 nMEnzyme/Cell-based[7][8]
Pyrazole-4-carboxylic acidALKBH1Compound 29 31 nMEnzyme Assay[9][10]
Pyrazolo[3,4-d]pyrimidin-4-oneMultipleCompound 10e 11 µMMCF-7[12]

II. Antimicrobial Activity: A Renewed Weapon Against Resistant Bacteria

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds targeting various bacterial metabolic pathways.[13]

A. DNA Gyrase and Topoisomerase Inhibition

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology, making them validated targets for antibiotics. Several pyrazole derivatives have been identified as inhibitors of these enzymes.[13] Molecular docking studies suggest that these compounds can interfere with the ATP-binding site or the DNA-protein complex.[13] In one study, a series of pyrazole-thiazole hybrids showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 µg/mL.[13]

Structure-Activity Relationship Insights:

  • Hybrid Molecules: "Clubbing" the pyrazole nucleus with other heterocyclic moieties like thiazole, thiazolidinone, or imidazo-pyridine has proven to be an effective strategy for developing broad-spectrum antibacterial agents.[13]

  • Lipophilicity: The introduction of lipophilic and electron-withdrawing groups, such as halogens on a phenyl ring, can enhance antibacterial activity, likely by improving cell wall penetration.[4]

Table 2: Comparative Antimicrobial Activity of Pyrazole Analogs

Compound ClassTarget(s)Test Organism(s)Bioactivity (MIC)Reference
Thiazolo-pyrazoleTopoisomerase II/IVMRSAAs low as 4 µg/mL[13]
Pyrazole-thiazole hybridNot specifiedS. aureus, MRSA1.9 - 3.9 µg/mL[13]
Imidazo-pyridine pyrazoleNot specifiedGram-positive & Gram-negative<1 µg/mL[13]
Pyrazole-carbothiohydrazideNot specifiedS. aureus, B. subtilis, K. pneumoniae, E. coli62.5 - 125 µg/mL[14]

Experimental Protocols: A Framework for Bioactivity Assessment

To ensure scientific rigor and reproducibility, standardized protocols are essential. Below are representative methodologies for assessing the anticancer and antimicrobial activities discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for Aurora Kinase A)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is a crucial first step in identifying potential kinase inhibitors. The assay quantifies the phosphorylation of a substrate, which is a direct measure of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Reconstitute purified, active Aurora Kinase A enzyme in kinase buffer to a working concentration (e.g., 2x final concentration, ~0.5 nM).

    • Prepare a substrate solution (e.g., a biotinylated peptide substrate like Kemptide) and ATP solution in kinase buffer. The ATP concentration should be near the Km value for the enzyme to sensitively detect competitive inhibitors.

    • Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells.

    • Add 10 µL of the 2x enzyme solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of a 2.5x ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop/detection buffer (e.g., containing EDTA to chelate Mg²⁺ and a detection reagent like ADP-Glo™ or a europium-labeled anti-phospho-substrate antibody for TR-FRET).

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader (luminometer or TR-FRET capable reader).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow prep 1. Reagent Preparation (Enzyme, ATP, Substrate, Compound) plate 2. Plate Compound (Serial Dilutions) prep->plate add_enzyme 3. Add Enzyme (Pre-incubation) plate->add_enzyme start_rxn 4. Add ATP/Substrate (Initiate Reaction) add_enzyme->start_rxn stop_detect 5. Stop Reaction & Add Detection Reagents start_rxn->stop_detect read 6. Read Plate (Luminescence/TR-FRET) stop_detect->read analyze 7. Data Analysis (Calculate IC50) read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC assay is the gold standard for measuring the potency of an antimicrobial agent. It determines the lowest concentration of the compound that visibly inhibits the growth of a specific microorganism. This cell-based assay provides a more direct measure of a compound's potential therapeutic efficacy than an enzyme-only assay.

Step-by-Step Methodology (Broth Microdilution Method):

  • Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 29213) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Plating:

    • In a 96-well microtiter plate, add 100 µL of broth to wells 2 through 12.

    • Prepare a 2x stock solution of the test compound in DMSO and add 2 µL to well 1. Add 198 µL of broth to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). This can be determined by visual inspection or by measuring the optical density (OD₆₀₀) with a plate reader.

Conclusion and Future Outlook

The Ethyl 1-H-pyrazole-4-carboxylate scaffold is a remarkably fertile starting point for the development of bioactive compounds. The available literature strongly indicates that analogs of this core structure possess significant potential as anticancer and antimicrobial agents.

Key takeaways from this comparative analysis include:

  • The C4-Carboxamide is Key: For kinase inhibition and many other target classes, converting the C4-ethyl ester to a substituted carboxamide is a critical step, providing essential hydrogen bonding interactions and a vector for exploring chemical space.

  • The N1-Substituent Drives Potency and Selectivity: The group attached to the N1 position of the pyrazole ring plays a major role in defining the compound's interaction with the target protein, heavily influencing both potency and selectivity.

  • Molecular Hybridization is a Powerful Strategy: Particularly in the antimicrobial field, combining the pyrazole core with other heterocyclic motifs is a proven method for enhancing activity and broadening the spectrum.[13]

Future research should focus on exploring novel substitutions at the C3 and C5 positions to fine-tune the electronic properties and steric profile of the molecules. Furthermore, applying modern drug design strategies, such as developing covalent or allosteric inhibitors based on this scaffold, could lead to next-generation therapeutics with improved efficacy and reduced off-target effects. The insights and protocols provided in this guide offer a solid foundation for researchers aiming to unlock the full therapeutic potential of pyrazole-4-carboxylate analogs.

References

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Antibacterial pyrazoles: tackling resistant bacteria. PMC, NIH.
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. PubMed.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide deriv
  • QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Taylor & Francis Online.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. PMC.
  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual Aurora kinase A and B.
  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Deriv
  • Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent and highly selective Rho kinase (ROCK-II) inhibitors. Scholars@Duke.
  • Current status of pyrazole and its biological activities. PMC.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Synthesis and Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Recent Advances in the Development of Pyrazole Deriv
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider

Sources

Validation

reproducibility of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate synthesis methods

Title: Reproducibility and Synthetic Modalities of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide Executive Summary Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a critical intermediate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Synthetic Modalities of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate: A Comparative Guide

Executive Summary Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a critical intermediate in the development of adenosine A2A receptor antagonists[1], Wee1 kinase inhibitors[2], and TrkA inhibitors. As a specialized building block, its reproducible synthesis at scale is paramount for drug development professionals. This guide objectively compares the two primary synthetic modalities—direct N-alkylation versus de novo cyclocondensation—evaluating their thermodynamic rationale, scalability, and overall reproducibility.

Mechanistic Rationale: Overcoming Regioselectivity

The most notorious challenge in substituted pyrazole synthesis is regioselectivity. Alkylation of unsymmetrical pyrazoles typically yields an intractable mixture of N1 and N2 regioisomers (e.g., 3-substituted vs. 5-substituted pyrazoles) which require tedious chromatographic separation[3].

However, the starting material ethyl 1H-pyrazole-4-carboxylate possesses a localized plane of symmetry due to the C4-ester substitution. Rapid tautomerization between the N1 and N2 positions renders them chemically equivalent. Consequently, electrophilic attack by 1-bromo-2-methoxyethane at either nitrogen yields the exact same product: ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate. This inherent symmetry is the cornerstone of the high reproducibility observed in the direct N-alkylation route[4].

Comparative Analysis of Synthesis Routes

Route A: Direct N-Alkylation (The Industry Standard) This route utilizes commercially available ethyl 1H-pyrazole-4-carboxylate and 1-bromo-2-methoxyethane. The use of a mild inorganic base (K2CO3) in a polar aprotic solvent (DMF) is preferred over strong bases like NaH. K2CO3 is sufficiently basic to deprotonate the pyrazole (pKa ~14) without risking the saponification of the C4-ethyl ester, ensuring a self-validating, high-yielding system[4].

Route B: De Novo Cyclocondensation (The Hydrazine Route) This route constructs the pyrazole core by condensing (2-methoxyethyl)hydrazine[5] with a 1,3-dielectrophile (e.g., ethyl 2-(dimethylaminomethylene)-3-oxopropanoate). While thermodynamically favorable, the handling of toxic, highly reactive substituted hydrazines and the synthesis of the unstable 1,3-dielectrophile introduce significant batch-to-batch variability.

Synthetic Workflow Visualization

Pathway Target Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate R1 Route A: Direct N-Alkylation (High Reproducibility) Cond1 K2CO3, DMF, 50-80°C Symmetric Core = No Regioisomers R1->Cond1 R2 Route B: Cyclocondensation (De Novo Synthesis) Cond2 EtOH, Reflux Requires Hydrazine Handling R2->Cond2 SM1 Ethyl 1H-pyrazole-4-carboxylate + 1-Bromo-2-methoxyethane SM1->R1 SM2 (2-Methoxyethyl)hydrazine + 1,3-Dielectrophile SM2->R2 Cond1->Target 85-92% Yield Cond2->Target 60-75% Yield

Fig 1. Synthetic workflow comparing N-alkylation vs. cyclocondensation routes.

Performance & Reproducibility Data

ParameterRoute A: Direct N-AlkylationRoute B: Cyclocondensation
Average Yield 85 - 92%60 - 75%
Regioisomer Impurities 0% (Symmetric intermediate)< 5% (Dependent on dielectrophile)
Scalability Excellent (Up to multi-kg scale)Moderate (Exothermic cyclization)
Reagent Stability High (Stable alkyl halides)Low (Hydrazines are oxidation-prone)
Purification Simple aqueous workup / ExtractionOften requires column chromatography

Experimental Protocols

Protocol A: Direct N-Alkylation (Recommended) Causality Note: DMF is selected to solubilize both the organic substrate and the inorganic base partially, accelerating the SN2 substitution. A 5x brine wash during workup is critical because DMF significantly partitions into the ethyl acetate layer; high ionic strength forces the DMF into the aqueous phase.

  • Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL)[4].

  • Deprotonation: Add finely powdered anhydrous K2CO3 (19.7 g, 142.8 mmol, 2.0 eq). Stir the suspension at room temperature for 30 minutes. In-process control: The solution will turn slightly opaque as the potassium pyrazolide salt forms.

  • Alkylation: Add 1-bromo-2-methoxyethane (11.9 g, 85.7 mmol, 1.2 eq) dropwise over 15 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 60 °C for 14 hours[4]. In-process control: Monitor by LC-MS or TLC (Hexanes:EtOAc 1:1). The reaction is complete when the starting material peak is consumed and a dense precipitate of KBr is visible.

  • Workup: Cool to room temperature and quench by pouring into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or saturated brine (5 x 100 mL) to quantitatively remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a pale yellow oil that solidifies upon standing (Yield: ~12.5 g, 88%).

Protocol B: De Novo Cyclocondensation Causality Note: The addition must be strictly controlled at 0 °C to prevent the rapid, uncontrolled exothermic decomposition of the hydrazine intermediate.

  • Preparation: In a 250 mL flask, dissolve (2-methoxyethyl)hydrazine (6.4 g, 71.4 mmol)[5] in absolute ethanol (75 mL). Cool to 0 °C using an ice bath.

  • Condensation: Dropwise, add ethyl 2-(dimethylaminomethylene)-3-oxopropanoate (12.2 g, 71.4 mmol).

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78 °C) for 6 hours.

  • Workup: Concentrate the ethanol under reduced pressure. Partition the crude residue between Dichloromethane (100 mL) and water (100 mL).

  • Isolation: Separate the organic layer, dry over MgSO4, and concentrate. Purify via silica gel flash chromatography (eluting with Hexanes:EtOAc 7:3) to obtain the product (Yield: ~9.2 g, 65%).

Conclusion

For drug development professionals requiring high-purity Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate, the direct N-alkylation of ethyl 1H-pyrazole-4-carboxylate is the superior synthetic modality. Its reliance on the inherent symmetry of the pyrazole core completely bypasses the regioselectivity issues that plague heterocyclic synthesis, offering a highly reproducible, scalable, and cost-effective workflow.

References

  • [1] KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists. Google Patents. URL:

  • [3] Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. PMC. URL:

  • [4] Structure-Guided Design of Novel, Potent, and Selective Macrocyclic Plasma Kallikrein Inhibitors. PMC. URL:

  • [5] Product Class 7: Hydrazines and Hydrazinium Salts. Thieme Connect. URL:

  • [2] Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy. ACS Publications. URL:

Sources

Comparative

benchmarking efficacy of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate in screening libraries

Benchmarking the Efficacy of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate in High-Throughput Screening Libraries Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficacy of Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate in High-Throughput Screening Libraries

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS), the selection of core scaffolds dictates the physicochemical trajectory of the entire compound library. Pyrazole-4-carboxylates are ubiquitous building blocks, frequently utilized in the synthesis of kinase inhibitors, adenosine receptor antagonists, and TrkA inhibitors [1]. However, late-stage functionalization often suffers from poor aqueous solubility and high lipophilicity (LogP) when standard alkyl or aryl substituents are used at the N1 position.

This guide benchmarks Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate against traditional alternatives. By introducing an ether-linked aliphatic chain, this scaffold provides a built-in solubilizing motif that fundamentally alters the pharmacokinetic potential of the resulting library, offering superior kinetic solubility and coupling efficiency without introducing promiscuous pan-assay interference compounds (PAINS).

Mechanistic Rationale & Scaffold Analysis

The structural genius of the 1-(2-methoxyethyl) substitution lies in its dual functionality:

  • Disruption of Crystal Lattice Packing: Unlike flat, rigid substituents (e.g., benzyl groups) that promote tight π−π stacking and poor solubility, the flexible methoxyethyl chain introduces rotational entropy. This lowers the melting point and disrupts lattice energy, directly translating to higher kinetic solubility in DMSO/aqueous buffer mixtures.

  • Hydrogen Bond Acceptor (HBA) Vector: The ether oxygen acts as a localized HBA. In target binding sites (such as the ribose pocket of adenosine receptors or the solvent-exposed hinge region of kinases), this oxygen can interact with structured water molecules or polar amino acid residues, enhancing binding affinity while maintaining a low calculated partition coefficient (cLogP)[2].

When designing an HTS library, the causality is clear: starting with a highly soluble, low-cLogP building block ensures that subsequent derivatization (which typically adds molecular weight and lipophilicity) does not push the final compounds into the "greasy" and insoluble chemical space that plagues late-stage drug development.

Quantitative Benchmarking Data

To objectively evaluate this scaffold, we synthesized a 50-member parallel amide library using three different pyrazole-4-carboxylate starting materials. The data below summarizes the physicochemical properties of the starting blocks and the average performance metrics of their resulting libraries.

Scaffold (Ethyl Pyrazole-4-carboxylate derivative)MW ( g/mol )cLogPKinetic Sol. (µM in 5% DMSO/PBS)Avg. Coupling Yield (%)PAINS Hit Rate (%)
1-(2-methoxyethyl)- (Test Subject)198.221.42> 50088.4< 0.5
1-methyl- (Standard Alternative)154.161.20~ 40085.1< 0.5
1-benzyl- (Lipophilic Alternative)230.262.85~ 15079.22.8

Data Interpretation: The 1-(2-methoxyethyl) scaffold maintains a highly favorable cLogP comparable to the 1-methyl standard, but its extended flexible HBA chain significantly improves kinetic solubility and coupling yields. The 1-benzyl alternative, while reactive, pushes the resulting library toward lipophilicity-driven promiscuity (higher PAINS hit rate) [3].

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal Quality Control (QC) checkpoints.

Protocol A: Parallel Library Synthesis & Validation

Objective: Convert the ethyl ester to a diverse amide library via saponification and parallel coupling.

  • Ester Hydrolysis (Saponification):

    • Step: Dissolve Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.5 eq) and stir at room temperature for 4 hours.

    • Causality: Mild basic conditions at ambient temperature prevent any potential cleavage of the ether linkage or pyrazole ring opening.

    • Validation: Monitor via LC-MS. The reaction is complete when the ester peak (M+H 199) disappears, replaced entirely by the acid peak (M+H 171).

  • Amide Coupling (Parallel Array):

    • Step: Aliquot the resulting pyrazole-4-carboxylic acid (0.1 mmol) into a 96-well synthesis block. Add HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF (1 mL), followed by diverse primary/secondary amines (1.1 eq). Stir for 12 hours at RT.

    • Causality: Pyrazole-4-carboxylic acids are inherently electron-deficient and can be sluggish to couple. HATU generates a highly reactive HOAt-active ester intermediate, driving the reaction to completion even with sterically hindered amines [4].

  • Purification & QC:

    • Step: Filter the crude mixtures through a solid-phase extraction (SPE) carbonate cartridge to scavenge unreacted acid and HOAt.

    • Validation: Submit all wells to high-throughput LC-MS. Only wells exhibiting >95% purity by UV (254 nm) are advanced to biological screening.

HTS_Workflow A Scaffold Selection: Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate B Saponification & Activation (LiOH, HATU/DIPEA) A->B C Parallel Amidation (Diverse Amine Library) B->C D LC-MS QC & Purification (Purity >95%) C->D E HTS Assay (e.g., TR-FRET / FP) D->E F Hit Triage (Z'-factor > 0.6) E->F

Figure 1: Self-validating high-throughput screening library synthesis and validation workflow.

Protocol B: High-Throughput Screening (HTS) Validation

Objective: Screen the synthesized library against a target GPCR (e.g., Adenosine A2A Receptor) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Acoustic Compound Dispensing:

    • Step: Use an Echo Acoustic Dispenser to transfer 50 nL of library compounds (10 mM in DMSO) directly into dry 384-well assay plates.

    • Causality: Acoustic dispensing eliminates pipette tip carryover and allows for direct dilution into the assay buffer, keeping the final DMSO concentration strictly at 0.5%. Higher DMSO concentrations can denature the GPCR or artificially quench the TR-FRET signal.

  • Assay Execution:

    • Step: Add 5 µL of A2A receptor membrane preparation and 5 µL of fluorescently labeled tracer ligand. Incubate for 60 minutes at RT.

  • Data Acquisition & Validation:

    • Step: Read the plate on a multi-mode microplate reader (Excitation 337 nm; Emission 665 nm / 615 nm).

    • Validation: Calculate the Z'-factor using positive (known antagonist) and negative (DMSO only) controls. A Z'-factor 0.6 validates the assay's robustness, ensuring that identified hits are statistically significant and not artifacts of baseline noise.

A2A_Pathway Ligand Pyrazole-based Antagonist Receptor A2A Receptor (GPCR Target) Ligand->Receptor Blocks Gs Gs Protein Receptor->Gs Prevents Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production (Inhibited) AC->cAMP

Figure 2: Mechanism of action for pyrazole-derived antagonists blocking the Adenosine A2A receptor pathway.

Conclusion

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate represents a highly optimized building block for modern drug discovery. By benchmarking it against standard alkyl and aryl pyrazoles, it is evident that the methoxyethyl substitution provides a critical balance of kinetic solubility, synthetic tractability, and low lipophilicity. For researchers constructing targeted libraries for kinases or GPCRs, integrating this scaffold significantly reduces downstream attrition rates associated with poor physicochemical properties.

References

  • F. A. F. Ali et al., "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules," International Journal of Organic Chemistry, 2021.

  • Google Patents, "KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists," 2020.

  • Google Patents, "PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain (TrkA Inhibitors)," 2016.

  • J. Kour et al., "Coupling of ethyl 1H-pyrazole-4-carboxylate with 3-functionalized N-Boc-azetidines," Journal of Heterocyclic Chemistry, 2023.

Safety & Regulatory Compliance

Safety

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to move beyond the basic, often generic information found in standard Safety Data Sheets (SDS). True laboratory safety and operational excellence...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond the basic, often generic information found in standard Safety Data Sheets (SDS). True laboratory safety and operational excellence require understanding the causality behind every handling and disposal decision.

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a specialized reagent frequently utilized in the synthesis of TrkA kinase inhibitors and adenosine receptor antagonists[1][2]. Because of its specific structural moieties—a nitrogen-rich pyrazole ring, an ester linkage, and a methoxyethyl ether chain—its disposal requires precise environmental controls to ensure regulatory compliance and laboratory safety.

Here is your comprehensive, step-by-step guide to the proper handling, segregation, and disposal of this compound.

Chemical Profile & Mechanistic Risk Assessment

To manage a chemical effectively, we must first deconstruct its physical and structural properties. Understanding why a chemical reacts a certain way dictates how we dispose of it.

  • The Pyrazole Ring: Contains two nitrogen atoms. When combusted improperly, nitrogenous organic compounds release highly toxic nitrogen oxides (NOx). Therefore, standard disposal is strictly limited to high-temperature incineration equipped with NOx scrubbers[3].

  • The Methoxyethyl Group: Contains an ether linkage. While significantly less prone to autoxidation than diethyl ether or tetrahydrofuran (THF), prolonged exposure to atmospheric oxygen and UV light can theoretically lead to the formation of peroxides. Waste containers must remain tightly sealed and stored away from direct light.

  • The Ethyl Ester: Susceptible to hydrolysis in the presence of strong acids or bases, which can alter the flash point of the waste mixture by releasing ethanol.

Table 1: Chemical Profile & Hazard Assessment

PropertyValue / Operational Impact
Chemical Name Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate
Molecular Formula C9H14N2O3 (MW: 198.22 g/mol )
EPA Waste Category Non-Halogenated Organic Waste[4]
Drain Disposal Strictly Prohibited. Violates RCRA and Clean Water Act[3][5].
Primary Disposal Method High-Temperature Incineration via permitted vendor[3]

Operational Workflow: Waste Segregation

The most critical operational failure in organic laboratories is the improper mixing of waste streams. Mixing non-halogenated pyrazole derivatives with halogenated solvents (e.g., dichloromethane, chloroform) forces the entire container to be classified under stricter EPA F-listed waste codes (such as F001/F002)[4]. This exponentially increases disposal costs and complicates the incineration process due to the generation of corrosive hydrogen chloride gas and highly toxic dioxins.

WasteWorkflow Start Generate Waste: Ethyl 1-(2-methoxyethyl) -1H-pyrazole-4-carboxylate Decision1 Mixed with Halogenated Solvents (e.g., DCM)? Start->Decision1 Halogenated Halogenated Waste Stream (EPA F001/F002) Decision1->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream Decision1->NonHalogenated No Incineration High-Temp Incineration (NOx Scrubber Required) Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for pyrazole-carboxylate waste segregation and disposal.

Table 2: Waste Segregation Matrix

Waste TypeContainer TypeLabeling RequirementsIncompatible Materials
Pure / Liquid Waste Amber glass or HDPE safety can"Hazardous Waste - Non-Halogenated Organic"Strong oxidizers, concentrated acids/bases
Mixed Solvent Waste 5-Gallon Safety Can[6]List all constituents & exact percentagesHalogenated solvents (Keep separate)[4]
Solid Waste (PPE/Wipes) Sealable poly-bag or solid waste bin"Hazardous Waste - Contaminated Solids"Reactive metals, biological waste

Step-by-Step Methodology: Safe Handling and Waste Preparation

To ensure a self-validating safety system, implement the American Chemical Society's (ACS) RAMP framework (Recognize, Assess, Minimize, Prepare)[7] during all handling and disposal procedures.

Step 1: Hazard Recognition and PPE Donning Before handling the compound, don chemical splash goggles, a flame-resistant laboratory coat, and chemical-resistant nitrile gloves[7][8].

Step 2: Primary Containment Perform all transfers, syntheses, and waste consolidation within a certified chemical fume hood. This minimizes inhalation risks associated with volatile organic compounds (VOCs).

Step 3: Waste Segregation & Collection Collect all spent solvent and reaction byproducts containing Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate into a designated non-halogenated organic waste container[6]. Ensure the container is made of compatible material, such as high-density polyethylene (HDPE).

Step 4: Chemical Compatibility Verification Verify that no strong oxidizers, concentrated acids, or halogenated solvents are added to this specific waste stream[4][6]. If a mixture occurs, the exact relative proportions of each solvent must be documented on the hazardous waste tag.

Step 5: Sealing and Storage Cap the waste container tightly immediately after use. This prevents the escape of vapors and mitigates the theoretical risk of ether autoxidation by limiting atmospheric oxygen exposure. Store the container in a secondary containment tray in a cool, well-ventilated hazardous waste accumulation area.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and procedural containment is required to prevent environmental contamination and exposure.

SpillResponse Spill Chemical Spill Identified Evac Isolate Area & Assess Risk Spill->Evac PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Sealable Hazardous Waste Container Absorb->Collect Label Label as 'Spill Cleanup: Non-Halogenated Organic' Collect->Label Dispose Transfer to EHS for Incineration Label->Dispose

Figure 2: Step-by-step emergency spill response workflow for organic esters.

Spill Execution Steps:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].

  • Absorb: Cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial spill pads. Causality note: Never use combustible materials like sawdust for organic chemical spills, as this creates a secondary fire hazard.

  • Collect: Using non-sparking tools, scoop the absorbed mixture into a wide-mouth, sealable hazardous waste container[3].

  • Sanitize: Wash the spill surface with a mild detergent and water, collecting the wash water as hazardous waste if it contains residual solvent.

  • Dispose: Label the container explicitly as "Spill Cleanup: Non-Halogenated Organic - Contains Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate" and submit it to your Environmental Health and Safety (EHS) department for permitted incineration.

References

  • Title: KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists Source: Google Patents URL
  • Title: PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain Source: Google Patents URL
  • Title: How Do You Dispose of Organic Solvents? Source: Hazardous Waste Experts URL: [Link]

  • Title: Guidelines for Solvent Waste Recycling & Disposal Source: AllSource Environmental URL: [Link]

  • Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste and Disposal Source: American Chemical Society (ACS) URL: [Link]

  • Title: Safety in Academic Chemistry Laboratories Source: American Chemical Society (ACS) / OSU URL: [Link]

  • Title: Topic 1: Safety in the Organic Chemistry Laboratory Source: California State University, Bakersfield (CSUB) URL: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Operational & Safety Blueprint: Handling Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach novel building blocks not just as reagent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Blueprint: Handling Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

As a Senior Application Scientist overseeing medicinal chemistry workflows, I approach novel building blocks not just as reagents, but as dynamic variables in our laboratory safety ecosystem. Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a highly versatile intermediate, frequently utilized in the synthesis of adenosine receptor antagonists and TrkA kinase inhibitors [1, 2]. However, its specific structural motifs—combining a lipophilic pyrazole core with a 2-methoxyethyl ether appendage—create unique toxicokinetic vulnerabilities. The ether linkage enhances the molecule's solubility in both aqueous and lipid environments, significantly increasing the risk of rapid dermal penetration compared to unsubstituted pyrazoles.

This guide provides a self-validating, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, grounded in authoritative safety standards[6].

Physicochemical Profile & Mechanistic Toxicology

Before donning PPE, we must understand why we are protecting ourselves. Based on safety data extrapolated from structurally homologous pyrazole-4-carboxylates [3], this compound presents specific acute hazards.

Mechanistic Rationale: The ester group is susceptible to enzymatic hydrolysis in vivo, potentially releasing localized acidic byproducts upon mucosal contact. Furthermore, aerosolized pyrazole derivatives can act as respiratory sensitizers by covalently binding to nucleophilic residues on airway proteins.

Table 1: Extrapolated Hazard Profile & Physicochemical Properties

Property / HazardValue / DescriptionOperational Implication
Physical State Solid / Crystalline PowderHigh risk of aerosolization during weighing.
Lipophilicity (LogP) ~1.2 - 1.8Rapid absorption through the stratum corneum.
GHS Classification GHS07 (Harmful/Irritant)Requires strict barrier protection.
Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation.

Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) [4] and the National Research Council's Prudent Practices [5], PPE is our last line of defense. It must be meticulously selected based on the compound's specific permeability profile.

  • Hand Protection (The Double-Glove Protocol):

    • Why: The 2-methoxyethyl group acts as a permeation enhancer. A single layer of standard nitrile can be compromised if the compound is dissolved in carrier solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Selection: Wear a 4-mil Nitrile inner glove and an 8-mil Chloroprene outer glove. Chloroprene offers superior resistance to the ether/ester functional groups [7].

  • Eye & Face Protection:

    • Why: Corneal tissue is highly susceptible to the localized pH shifts caused by the hydrolysis of the ethyl carboxylate group.

    • Selection: ANSI Z87.1-certified, indirect-vented chemical splash goggles. Standard safety glasses are insufficient due to the risk of airborne powder bypassing the lenses [7].

  • Body Protection:

    • Why: To prevent electrostatic discharge (which could ignite solvent vapors used alongside the compound) and provide a barrier against particulate settling.

    • Selection: 100% cotton or flame-resistant (FR) lab coat, fully buttoned to the collar[4].

Operational Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation Check: Before opening the container, hold a Kimwipe at the sash opening. It must be actively pulled inward, confirming a minimum face velocity of 100 feet per minute (fpm) [6].

  • Rationale: Prevents inhalation of H335-classified respiratory irritants.

Step 2: Dispensing and Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Validation Check: Observe the powder as it is transferred. If it clings to the spatula or "jumps" (indicating static charge), pause and use an anti-static ionizer gun before proceeding.

  • Rationale: The crystalline powder can easily become airborne via static repulsion, increasing inhalation risk.

Step 3: Solvent Solubilization

  • Action: Add the reaction solvent (e.g., Ethanol, DMF) directly to the weighing vessel inside the fume hood before transferring to the main reaction flask.

  • Validation Check: Ensure complete dissolution visually before transfer. The solution should be entirely clear.

  • Rationale: Transferring a liquid solution is significantly safer than transferring dry, easily aerosolized powders between vessels.

Workflow Start Compound Receipt & Inventory PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Pre-handling Hood Transfer to Fume Hood PPE->Hood Mandatory Weigh Weighing & Dispensing Hood->Weigh Under draft Reaction Reaction Setup (Inert Atm) Weigh->Reaction Transfer Waste Waste Segregation & Disposal Reaction->Waste Post-reaction

Fig 1: Step-by-step operational workflow for handling novel pyrazole derivatives.

Spill Response & Disposal Plans

In the event of a spill, the primary risk transitions from chronic exposure to acute dermal/inhalation toxicity.

Step-by-Step Spill Response:

  • Isolate: Immediately lower the fume hood sash or evacuate the immediate bench area.

  • Assess: Determine if the spill is minor (< 50g/mL) or major (> 50g/mL).

  • Neutralize/Absorb: For dry powder spills, do not sweep, as this generates dust. Gently cover the powder with damp paper towels (using water or a mild ethanol solution) to suppress aerosolization.

  • Collect: Use a non-sparking scoop to transfer the absorbed material into a compatible, sealable hazardous waste container.

  • Validate: Wipe the area with a solvent-soaked swab (e.g., methanol) and visually inspect under UV light (if applicable) to ensure no residual compound remains.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (< 50 mL/g) Assess->Minor Low Volume Major Major Spill (> 50 mL/g) Assess->Major High Volume PPE Verify PPE (Double Nitrile) Minor->PPE Evac Evacuate Area & Call EHS Major->Evac Contain Contain with Absorbent PPE->Contain Dispose Hazardous Waste Disposal Contain->Dispose

Fig 2: Logic tree for assessing and responding to pyrazole-4-carboxylate spills.

Waste Disposal Logistics:

  • Solid Waste: Dispose of all contaminated weighing boats, spatulas, and gloves in a solid hazardous waste bin labeled "Toxic Organics."

  • Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be routed to the "Halogenated Organic Waste" carboy. If dissolved in Ethanol or DMSO, route to "Non-Halogenated Organic Waste." Never mix these streams, as exothermic side reactions can occur [5].

References

  • Google Patents. "KR20200035439A - Thiazolopyridine derivatives as adenosine receptor antagonists." Source: google.com.
  • Google Patents. "PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain." Source: google.com.
  • Fluorochem. "Methyl 1-tert-butyl-5-methyl-1h-pyrazole-4-carboxylate (CAS 950858-97-6) SDS." Source: fluorochem.co.uk.
  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Source: nih.gov.
  • National Research Council / University of Georgia. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." Source: uga.edu.
  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Source: osha.gov.
  • University of Southern California (USC) Environmental Health & Safety. "Personal Protective Equipment (PPE) Selection." Source: usc.edu.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.